MK-8353
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H41N9O3S/c1-24(2)49-32-12-9-28(20-38-32)34-30-19-29(10-11-31(30)41-42-34)40-36(48)37(50-4)15-18-45(22-37)21-33(47)46-16-13-26(14-17-46)25-5-7-27(8-6-25)35-39-23-44(3)43-35/h5-13,19-20,23-24H,14-18,21-22H2,1-4H3,(H,40,48)(H,41,42)/t37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQQGHGDBBJGFA-QNGWXLTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)C4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)[C@@]4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H41N9O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of MK-8353 (Ulixertinib) in BRAF Mutant Melanoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of activating mutations in the BRAF gene, particularly the V600E substitution, has revolutionized the treatment landscape for metastatic melanoma. This has led to the development of targeted therapies aimed at the mitogen-activated protein kinase (MAPK) signaling pathway. However, the efficacy of BRAF and MEK inhibitors is often limited by the development of acquired resistance, frequently driven by the reactivation of this very pathway. MK-8353 (also known as ulixertinib or BVD-523) is a potent and selective, orally bioavailable, small-molecule inhibitor of the terminal kinases in the MAPK cascade, ERK1 and ERK2. This guide provides a detailed technical overview of the mechanism of action of this compound in BRAF mutant melanoma, summarizing key preclinical and clinical data, experimental methodologies, and the underlying signaling dynamics.
The MAPK Signaling Pathway in BRAF Mutant Melanoma
The RAS-RAF-MEK-ERK signaling cascade is a critical regulator of cellular processes, including proliferation, differentiation, and survival. In a significant subset of melanomas, a mutation in the BRAF gene leads to constitutive activation of the BRAF protein, resulting in uncontrolled downstream signaling and tumor growth.
As depicted in Figure 1, the constitutively active BRAF V600E mutant kinase hyperactivates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK then translocates to the nucleus to regulate transcription factors that drive cell proliferation and survival. The pathway is also subject to negative feedback regulation, for instance, through the ERK-induced expression of dual-specificity phosphatases (DUSPs) like DUSP6, which can dephosphorylate and inactivate ERK.[1]
This compound: A Dual Inhibitor of ERK1/2
This compound is an ATP-competitive inhibitor that targets both ERK1 and ERK2.[2][3] By binding to the kinase domain of ERK, this compound prevents the phosphorylation of downstream substrates, effectively shutting down the signaling output of the MAPK pathway.[4] This mechanism is crucial in the context of BRAF mutant melanoma, particularly in cases of acquired resistance to BRAF and/or MEK inhibitors, where ERK signaling is often reactivated.[5][6]
Quantitative Data Summary
The potency and efficacy of this compound have been characterized in various preclinical and clinical studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Target | Parameter | Value | Cell Line/Assay | Reference |
| ERK1 | Ki | <0.3 nM | Biochemical Assay | [2][7] |
| ERK2 | Ki | 0.04 ± 0.02 nM | Biochemical Assay | [2][7] |
| ERK2 | IC50 | <0.3 nM | Biochemical Assay | [3][4] |
| BRAFV600E Melanoma | IC50 | 180 nM | A375 Cell Proliferation Assay | [8] |
Table 2: Clinical Efficacy of this compound in BRAF Mutant Melanoma (Phase I)
| Clinical Trial ID | Treatment | Number of Evaluable Patients with BRAFV600 Melanoma | Objective Response Rate (ORR) | Key Adverse Events | Reference |
| NCT01358331 | This compound Monotherapy | 15 | 20% (3 partial responses) | Diarrhea (44%), Fatigue (40%), Nausea (32%), Rash (28%) | [9][10][11] |
Experimental Protocols
Western Blot Analysis for MAPK Pathway Modulation
This protocol is used to assess the phosphorylation status of key proteins in the MAPK pathway following treatment with this compound.
a. Cell Culture and Treatment:
-
Culture BRAF mutant melanoma cells (e.g., A375, SK-MEL-28) in appropriate media (e.g., DMEM with 10% FBS).
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 2, 4, 24 hours).
b. Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect lysates.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
c. Protein Quantification and Sample Preparation:
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
d. Gel Electrophoresis and Transfer:
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
e. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-RSK, total RSK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
a. Cell Seeding:
-
Seed BRAF mutant melanoma cells in a 96-well plate at a density of 3,000-5,000 cells per well.
-
Allow cells to adhere overnight.
b. Compound Treatment:
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for 72 hours.
c. MTT Addition and Incubation:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
d. Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
e. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
In Vivo Xenograft Model
This protocol describes the evaluation of this compound's antitumor activity in a mouse model.
a. Cell Preparation and Implantation:
-
Harvest BRAF mutant melanoma cells (e.g., A375 or SK-MEL-28) during their logarithmic growth phase.
-
Resuspend cells in a mixture of serum-free medium and Matrigel.
-
Subcutaneously inject approximately 5 x 106 cells into the flank of athymic nude mice.[9]
b. Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width2).[12]
-
When tumors reach a predetermined size (e.g., 100-200 mm3), randomize mice into treatment and control groups.
-
Administer this compound orally (e.g., by gavage) at various dose levels (e.g., 30, 60 mg/kg) twice daily.[11] The control group receives the vehicle.
c. Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Continue treatment for a specified period or until tumors in the control group reach a maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway with this compound Inhibition
Figure 2 illustrates how this compound directly inhibits ERK1/2, thereby blocking the phosphorylation of its downstream effectors like RSK and preventing the nuclear signaling that leads to cell proliferation and survival. The diagram also depicts the negative feedback loop involving DUSP6, which is an important consideration in the overall dynamics of pathway inhibition.
Experimental Workflow for Characterizing this compound
The logical flow for characterizing a targeted therapy like this compound, as shown in Figure 3, begins with fundamental in vitro biochemical and cellular assays to establish potency and mechanism. Promising candidates then advance to in vivo models to assess antitumor efficacy and pharmacodynamics. Finally, successful preclinical candidates move into clinical trials to evaluate their safety and efficacy in patients.[10][13]
Conclusion
This compound (ulixertinib) represents a rational therapeutic strategy for BRAF mutant melanoma by targeting the terminal kinases of the MAPK pathway, ERK1 and ERK2. Its potent inhibitory activity translates into antitumor effects in both preclinical models and in patients, particularly those who have developed resistance to upstream inhibitors. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working to further understand and advance ERK inhibitors as a therapeutic class for melanoma and other MAPK-driven cancers.
References
- 1. First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors: Results of a Phase I Dose-Escalation and Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Results of an open-label phase 1b study of the ERK inhibitor this compound plus the MEK inhibitor selumetinib in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAP kinase pathway alterations in BRAF-mutant melanoma patients with acquired resistance to combined RAF/MEK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MAP kinase pathway alterations in BRAF-mutant melanoma patients with acquired resistance to combined RAF/MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomed-valley.com [biomed-valley.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Utilizing preclinical models to develop targeted therapies for rare central nervous system cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A melanoma cell state distinction influences sensitivity to MAPK pathway inhibitors. | Broad Institute [broadinstitute.org]
- 13. Preclinical Imaging in Targeted Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-8353: A Dual-Action ERK Inhibitor for Oncological Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MK-8353 is an orally bioavailable, potent, and selective small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, the ERK pathway is frequently dysregulated in a wide array of human cancers, making it a compelling target for therapeutic intervention.[1][4][] this compound distinguishes itself through a novel dual mechanism of action, positioning it as a significant tool in the arsenal against cancers with MAPK pathway alterations.[1][2][3][6] This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies associated with this compound.
The Dual Mechanism of Action of this compound
The primary therapeutic advantage of this compound lies in its dual inhibitory mechanism targeting the ERK1/2 kinases.[1][2][6] This multifaceted approach not only enhances its potency but also offers a potential strategy to overcome resistance mechanisms observed with other MAPK pathway inhibitors.
1. Inhibition of ERK Kinase Activity: this compound is an ATP-competitive inhibitor that binds to the active site of both phosphorylated (active) and non-phosphorylated (inactive) ERK1 and ERK2.[1][7] By occupying the ATP-binding pocket, this compound directly prevents the phosphorylation of downstream substrates, thereby abrogating the propagation of oncogenic signals that drive cell proliferation, differentiation, and survival.[][8]
2. Prevention of MEK-Mediated ERK Phosphorylation: In addition to its direct enzymatic inhibition, this compound induces a conformational change in the ERK protein.[1][6] This allosteric effect prevents the upstream kinase, MEK1/2, from phosphorylating and activating ERK1/2.[1][6] This upstream blockade is a key differentiator from other ERK inhibitors and contributes significantly to its profound and sustained pathway inhibition.[1]
This dual action ensures a more complete shutdown of the ERK signaling pathway, as illustrated by the dose-dependent decrease in phosphorylated ERK1/2 (pERK1/2) and its downstream substrate, p90 ribosomal S6 kinase (pRSK), in cancer cell lines.[1][9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAPK/ERK signaling pathway and a general experimental workflow for evaluating ERK inhibitors like this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in various preclinical models.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| Biochemical Kinase Assay | Activated ERK1 | 20 | [1] |
| Biochemical Kinase Assay | Activated ERK2 | 7 | [1] |
| MEK1-ERK2-Coupled Assay | Nonactivated ERK2 | 0.5 | [9] |
| Cell Proliferation Assay | A2058 (BRAF V600E) | 371 | [10] |
| Cell Proliferation Assay | HT-29 (BRAF V600E) | 51 | [1] |
| Cell Proliferation Assay | Colo-205 (BRAF V600E) | 23 | [1] |
Table 2: In Vivo Antitumor Activity of this compound in Colo-205 Xenograft Model
| Dose (mg/kg, p.o., bid) | Treatment Duration (days) | Tumor Growth Inhibition (TGI) (%) | Mean Tumor Regression (%) | Reference |
| 20 | 28 | 37 | - | [1] |
| 40 | 28 | 88 | - | [1] |
| 60 | 28 | - | 40 | [1] |
Table 3: Kinase Selectivity Profile of this compound
| Kinase Panel Size | This compound Concentration (µM) | Number of Kinases with >50% Inhibition | Reference |
| 233 | 1 | 3 | [1] |
| 227 | 0.1 | 0 (no kinase inhibited by >35%) | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in the characterization of this compound.
Biochemical Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified ERK1 and ERK2 enzymes.
General Protocol (IMAP Kinase Assay):
-
Enzyme and Substrate Preparation: Recombinant activated human ERK1 and ERK2 enzymes and a fluorescently labeled peptide substrate are prepared in a kinase buffer.
-
Compound Dilution: this compound is serially diluted to create a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the various concentrations of this compound in a microplate. A control reaction without the inhibitor is also included.
-
Detection: The reaction is stopped, and a binding solution containing trivalent metal-based nanoparticles is added. The degree of phosphorylation is measured by fluorescence polarization.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Cell Proliferation Assays
Objective: To assess the effect of this compound on the growth of cancer cell lines.
General Protocol (e.g., using CellTiter-Glo®):
-
Cell Seeding: Cancer cells (e.g., A2058, HT-29, Colo-205) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: A reagent that measures ATP levels (indicative of cell viability) is added to each well.
-
Luminescence Reading: The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of cell growth inhibition against the log of the compound concentration.
Western Blot Analysis
Objective: To measure the levels of phosphorylated and total ERK and its downstream substrate RSK in cells treated with this compound.
General Protocol:
-
Cell Treatment and Lysis: Cancer cells are treated with varying concentrations of this compound for a defined time (e.g., 24 hours).[11] The cells are then washed and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for pERK, total ERK, pRSK, and total RSK. A loading control antibody (e.g., β-actin) is also used.
-
Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the signal is detected.
-
Analysis: The band intensities are quantified to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
General Protocol (Human Colon Xenograft Model):
-
Cell Implantation: A suspension of human cancer cells (e.g., Colo-205) is injected subcutaneously into the flank of immunocompromised mice (e.g., female nude mice).[1][9]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and vehicle control groups.
-
Drug Administration: this compound is administered to the treatment group, typically by oral gavage, at specified doses and schedules (e.g., 20, 40, 60 mg/kg twice daily).[1] The control group receives the vehicle.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated at the end of the study by comparing the mean tumor volume of the treated group to the control group. Tumor regression is noted if the tumor volume decreases from its initial size at the start of treatment.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for cancers driven by the MAPK pathway. Its unique dual mechanism of action, involving both the inhibition of ERK kinase activity and the prevention of its activation by MEK, provides a robust and comprehensive blockade of this critical oncogenic signaling cascade. The extensive preclinical data, supported by detailed experimental validation, underscore its potential as a valuable therapeutic agent. This technical guide serves as a foundational resource for researchers and clinicians working to further elucidate the role of this compound in oncology and to translate its promising preclinical profile into clinical benefit.
References
- 1. This compound: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. JCI Insight - Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [insight.jci.org]
The Kinase Selectivity Profile of MK-8353: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of MK-8353, a potent and orally bioavailable inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). This document details its inhibitory activity, the experimental methodologies used for its characterization, and its mechanism of action within the MAPK signaling pathway.
Introduction to this compound
This compound is a clinical-stage small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) pathway, which is a critical signaling cascade involved in cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a hallmark of many human cancers. This compound exhibits a dual mechanism of action: it not only inhibits the kinase activity of both active and inactive ERK1 and ERK2 but also prevents their phosphorylation and activation by the upstream kinase MEK.[2][3]
Kinase Selectivity Profile
This compound has demonstrated high selectivity for ERK1 and ERK2. Its inhibitory potency against these primary targets has been quantified using various biochemical assays.
Table 1: Inhibitory Activity of this compound against Primary Targets (ERK1 & ERK2)
| Target | Assay Type | IC50 (nM) | Reference |
| Activated ERK1 | IMAP kinase assay | 23.0 | [4] |
| Activated ERK2 | IMAP kinase assay | 8.8 | [4] |
| Nonactivated ERK2 | MEK1-ERK2–coupled assay | 0.5 | [4] |
| ERK1 | Not Specified | 20 | [2][3] |
| ERK2 | Not Specified | 7 | [2][3] |
The selectivity of this compound was rigorously assessed against a broad panel of mammalian serine/threonine and tyrosine kinases. In a screening against 227-233 kinases, this compound showed minimal off-target activity.[2][3][4]
Table 2: Off-Target Kinase Inhibition Profile of this compound
| Kinase | Inhibition at 0.1 µM | Inhibition at 1.0 µM | Reference |
| CLK2 | < 35% | > 50% | [4] |
| FLT4 | < 35% | > 50% | [4] |
| Aurora B | < 35% | > 50% | [4] |
| Other 224 kinases | < 35% | Not specified | [4] |
Note: A comprehensive list of all 227/233 kinases and their corresponding inhibition data is not publicly available in the cited literature. The data presented represents the most significant off-target interactions reported.
Signaling Pathway and Mechanism of Action
This compound acts on the terminal kinases of the MAPK/ERK signaling cascade. This pathway is typically initiated by growth factors binding to receptor tyrosine kinases, leading to the activation of RAS, RAF, MEK, and finally ERK. Activated ERK then translocates to the nucleus to regulate gene expression related to cell growth and survival.
Experimental Protocols
The characterization of this compound's kinase selectivity involved several key biochemical assays. The general methodologies for these are outlined below.
IMAP Kinase Assay (for Activated ERK1/2)
The Immobilized Metal Affinity-based Fluorescence Polarization (IMAP) assay is a non-radioactive method to measure kinase activity.
Principle: This assay relies on the high-affinity binding of phosphopeptides to nanoparticles functionalized with trivalent metal ions. A fluorescently labeled substrate peptide is incubated with the kinase (e.g., activated ERK1 or ERK2), ATP, and the test compound (this compound). Upon phosphorylation by the kinase, the resulting phosphopeptide binds to the IMAP beads. This binding event leads to a decrease in the rotational speed of the fluorescently labeled peptide, causing an increase in its fluorescence polarization. The extent of this change is proportional to the kinase activity.
General Protocol:
-
Reaction Setup: In a microplate, combine the kinase (activated ERK1 or ERK2), a fluorescently labeled substrate peptide, and varying concentrations of this compound in a suitable kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-120 minutes) to allow for substrate phosphorylation.
-
Termination and Binding: Stop the reaction by adding the IMAP binding solution, which contains the trivalent metal-coated nanoparticles.
-
Detection: After a further incubation period to allow for binding, measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition of kinase activity at each concentration of this compound relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
MEK1-ERK2–Coupled Assay (for Nonactivated ERK2)
This assay is designed to measure the inhibition of ERK2 activation by MEK1, which is a key aspect of this compound's dual mechanism of action.
Principle: The assay measures the ability of this compound to prevent the phosphorylation of nonactivated ERK2 by its upstream kinase, MEK1. The activity of MEK1 results in the phosphorylation of ERK2, which can then be detected.
General Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing nonactivated ERK2, activated MEK1, and varying concentrations of this compound in a kinase buffer.
-
Reaction Initiation: Initiate the reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a set time at a controlled temperature, during which MEK1 phosphorylates ERK2.
-
Detection of Phospho-ERK2: The amount of phosphorylated ERK2 is quantified. This can be achieved through various methods, such as:
-
ELISA: Using an antibody specific to the phosphorylated form of ERK2.
-
Western Blot: Separating the reaction products by gel electrophoresis and probing with a phospho-specific ERK antibody.
-
Homogeneous Assays (e.g., AlphaLISA): Using bead-based proximity assays with antibodies against total and phosphorylated ERK2.
-
-
Data Analysis: The signal corresponding to phosphorylated ERK2 is measured. The percent inhibition of ERK2 phosphorylation is calculated for each this compound concentration, and the IC50 value is determined.
Conclusion
This compound is a highly potent and selective dual-mechanism inhibitor of ERK1 and ERK2. Its focused activity against the terminal kinases of the MAPK pathway, combined with minimal off-target effects, underscores its potential as a targeted therapeutic agent in oncology. The experimental data gathered from robust biochemical assays confirm its selectivity profile, which is a critical attribute for minimizing off-target toxicities in clinical applications. Further research and clinical investigations will continue to delineate the full therapeutic potential of this compound.
References
- 1. This compound: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. JCI Insight - Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [insight.jci.org]
Structural Basis for MK-8353 Inhibition of ERK1/2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and mechanistic basis for the inhibition of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) by the clinical candidate MK-8353. The document details the inhibitor's binding mode, its impact on the MAPK/ERK signaling pathway, and the quantitative parameters defining its potency and selectivity. Methodologies for key experiments are also outlined to provide a complete picture for research and development professionals.
The MAPK/ERK Signaling Pathway and the Role of ERK1/2
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of this pathway, often through activating mutations in upstream components like RAS or BRAF, is a common driver of oncogenesis in various human cancers, including melanoma, colorectal, and pancreatic cancers.[1][2]
The canonical MAPK cascade involves a series of sequential phosphorylation events. The cascade is typically initiated by the activation of the small GTPase RAS, which in turn recruits and activates RAF kinases.[1] Activated RAF then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2.[1] Once activated, ERK1/2 phosphorylates a wide array of cytoplasmic and nuclear substrates, leading to the regulation of gene expression and cellular responses.[1]
This compound: A Dual-Mechanism Inhibitor of ERK1/2
This compound (formerly known as SCH900353) is an orally bioavailable, potent, and selective inhibitor of ERK1 and ERK2.[1][3] It exhibits a dual mechanism of action: it not only inhibits the kinase activity of both active (phosphorylated) and inactive (unphosphorylated) ERK1/2, but also prevents the phosphorylation of ERK1/2 by its upstream kinase, MEK1/2.[1][3][4] This dual inhibition leads to a profound and sustained suppression of the MAPK pathway.[4]
Structural Basis of Inhibition
The structural basis for this compound's potent and selective inhibition of ERK2 has been elucidated through X-ray crystallography (PDB ID: 6DCG) at a resolution of 1.45 Å.[1][5] this compound binds to the ATP-binding pocket of ERK2, inducing a significant conformational change, particularly in the glycine-rich loop.[1]
Key interactions contributing to the high-affinity binding include:
-
Hinge Region Interaction: The indazole ring of this compound forms hydrogen bonds with the backbone carbonyl of Asp104 and the backbone amine of Met106 in the hinge region of ERK2, mimicking the binding of the adenine ring of ATP.[1]
-
Catalytic Lysine Interaction: A crucial hydrogen bond is formed between the catalytic Lys52 of ERK2 and the pyrrolidine nitrogen of this compound.[1]
-
Induced Pocket Formation: The binding of this compound induces a conformational shift where Tyr34 folds under the glycine-rich loop. This rearrangement opens up a new cavity that is occupied by the methyl-triazole group of the inhibitor, which then forms a π-π stacking interaction with Tyr62.[1]
-
Stereospecificity: The 3(S)-thiomethoxy group on the pyrrolidine ring points towards a binding region defined by residues Asn152 and Cys164, highlighting the importance of the specific stereochemistry for optimal potency.[1]
This unique binding mode, which stabilizes an inactive conformation of ERK, is responsible for both the potent inhibition of kinase activity and the prevention of MEK-mediated phosphorylation.[1] The numerous specific interactions also account for the high selectivity of this compound for ERK1/2 over other kinases.[1]
Quantitative Data
The potency, selectivity, and pharmacokinetic parameters of this compound have been extensively characterized.
| Parameter | Value | Assay/Condition | Reference |
| In Vitro Potency | |||
| ERK1 IC50 | 20 nM | Biochemical Assay | [1] |
| ERK2 IC50 | 7 nM | Biochemical Assay | [1] |
| Activated ERK1 IC50 | 23.0 nM | IMAP Kinase Assay | [4][6] |
| Activated ERK2 IC50 | 8.8 nM | IMAP Kinase Assay | [4][6] |
| Nonactivated ERK2 IC50 | 0.5 nM | MEK1-ERK2-coupled Assay | [4][6] |
| Cellular Potency | |||
| A2058 (BRAF V600E) pRSK IC50 | Complete suppression at 30 nM | Western Blot | [1][4] |
| HT-29 (BRAF V600E) Proliferation IC50 | 51 nM | Cell Viability Assay | [6] |
| Colo-205 (BRAF V600E) Proliferation IC50 | 23 nM | Cell Viability Assay | [6] |
| A2058 (BRAF V600E) Proliferation IC50 | 371 nM | Cell Viability Assay | [6] |
| Kinase Selectivity | >50% inhibition at 1.0 µM | 227-human kinase panel | [4][6] |
| CLK2, FLT4, Aurora B | >35% inhibition at 0.1 µM | 227-human kinase panel | [4][6] |
| Other Kinases (224) | |||
| Pharmacokinetics | |||
| Oral Bioavailability (Rat) | 70% | In vivo study | [1] |
| Oral Bioavailability (Dog) | 75% | In vivo study | [1] |
| Half-life (Mouse, Rat, Guinea Pig, Dog) | 1.3 - 2.8 hr | IV administration | [6] |
| Caco-2 Permeability | High (135 nm/sec) | In vitro assay | [6] |
| CYP Inhibition | |||
| CYP3A4 IC50 | 1.7 µM | In vitro assay | [1][6] |
| CYP2C8 IC50 | 3.5 µM | In vitro assay | [1][6] |
| hERG Inhibition | 16% at 0.6 µM | In vitro assay | [1][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Kinase Inhibition Assays
Objective: To determine the in vitro potency (IC50) of this compound against ERK1 and ERK2.
IMAP (Immobilized Metal Affinity for Phosphochemicals) Kinase Assay: [4]
-
Reaction Setup: Kinase reactions are performed in a multi-well plate format. Each well contains the respective kinase (activated ERK1 or ERK2), a fluorescently labeled peptide substrate, ATP, and varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated at room temperature to allow for phosphorylation of the substrate.
-
Detection: A binding solution containing trivalent metal-based nanoparticles is added to the wells. These nanoparticles bind specifically to the phosphorylated substrate.
-
Measurement: The degree of fluorescence polarization (FP) is measured. Binding of the large nanoparticle complex to the small phosphopeptide results in a significant increase in FP. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
MEK1-ERK2-Coupled Assay: [4]
-
Reaction Setup: This assay measures the inhibition of MEK1-mediated phosphorylation of nonactivated ERK2. The reaction includes MEK1, nonactivated ERK2, ATP, and a range of this compound concentrations.
-
Incubation and Detection: The subsequent steps are similar to the IMAP assay, detecting the phosphorylation of a downstream ERK2 substrate.
X-ray Crystallography
Objective: To determine the three-dimensional structure of the ERK2-MK-8353 complex.
-
Protein Expression and Purification: Recombinant Rattus norvegicus ERK2 is expressed in Escherichia coli and purified to homogeneity using standard chromatographic techniques.
-
Complex Formation: The purified ERK2 protein is incubated with a molar excess of this compound to ensure complete binding.
-
Crystallization: The ERK2-MK-8353 complex is subjected to crystallization screening using various precipitants, buffers, and additives. Crystals are grown using methods such as vapor diffusion.
-
Data Collection: Crystals are cryo-cooled and subjected to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a suitable detector.
-
Structure Determination and Refinement: The collected diffraction data are processed, and the structure is solved using molecular replacement with a known ERK2 structure as a search model. The model is then refined against the experimental data, and the inhibitor is built into the electron density map. The final structure is validated for its geometric quality.
Conclusion
This compound is a potent and selective dual-mechanism inhibitor of ERK1/2 with a well-defined structural basis for its activity. The inhibitor's ability to bind to the ATP pocket, induce a unique inactive conformation, and prevent MEK-mediated activation underscores its rational design. The comprehensive quantitative data and established experimental protocols provide a solid foundation for its continued investigation and development as a therapeutic agent for cancers driven by aberrant MAPK signaling.
References
- 1. This compound: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. selleckchem.com [selleckchem.com]
In Vitro Potency of MK-8353 in Cancer Cell Lines: A Technical Overview
This technical guide provides an in-depth analysis of the in vitro potency of MK-8353, a selective and orally bioavailable dual-mechanism inhibitor of ERK1/2. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive look at the compound's activity in various cancer cell lines, detailed experimental protocols, and visualizations of its mechanism of action.
Mechanism of Action
This compound is a potent inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which is crucial for regulating cell growth, differentiation, and survival.[1] Aberrant activation of this pathway is a common feature in many human cancers, often driven by mutations in genes such as BRAF and RAS.[1] this compound targets the final kinases in this cascade, ERK1 and ERK2. Its dual mechanism involves not only inhibiting the kinase activity of both active (phosphorylated) and inactive ERK1/2 but also preventing the upstream kinase MEK1/2 from phosphorylating and activating ERK1/2.[2][3]
Signaling Pathway of this compound
The following diagram illustrates the MAPK/ERK signaling cascade and the points of inhibition by this compound.
References
The Discovery and Development of MK-8353 (SCH900353): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8353, formerly known as SCH900353, is an orally bioavailable, potent, and selective dual-mechanism inhibitor of ERK1 and ERK2.[1][2] Its development was spurred by the need to overcome resistance to MAPK pathway inhibitors, such as BRAF and MEK inhibitors, a common clinical challenge.[3] this compound not only inhibits the kinase activity of ERK1/2 but also prevents its phosphorylation by MEK, offering a distinct advantage over its predecessors.[4][5] This technical guide provides an in-depth overview of the discovery, preclinical evaluation, and clinical development of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing critical pathways and processes.
Introduction: The Rationale for an ERK Inhibitor
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[6] Constitutive activation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of many cancers, including melanoma and colorectal cancer.[1][7] While BRAF and MEK inhibitors have shown significant efficacy, acquired resistance frequently emerges, often through the reactivation of ERK signaling.[3] This underscored the therapeutic potential of directly targeting ERK1/2, the final kinase in the MAPK cascade.
The preclinical tool compound SCH772984 demonstrated promising activity in BRAF/RAS-mutant cancer cell lines and in models of acquired resistance to BRAF/MEK inhibitors.[1] However, it possessed suboptimal pharmacokinetic properties for clinical development.[5][8] This led to the development of this compound, an analog with improved oral bioavailability and pharmacokinetic profile.[1][8]
Preclinical Development
In Vitro Potency and Selectivity
This compound demonstrated potent inhibition of both activated and nonactivated forms of ERK1 and ERK2.[1] Its selectivity was established against a broad panel of human kinases.[1][9]
| Parameter | Assay | Value |
| IC50 (activated ERK1) | IMAP kinase assay | 23.0 nM[1] |
| IC50 (activated ERK2) | IMAP kinase assay | 8.8 nM[1] |
| IC50 (nonactivated ERK2) | MEK1-ERK2–coupled assay | 0.5 nM[1] |
| Kinase Selectivity | 227-human kinase panel | No kinase inhibited by >35% at 0.1 µM; only CLK2, FLT4, and Aurora B inhibited >50% at 1.0 µM[1] |
| Cellular Proliferation IC50 (A2058) | CellTiter-Glo | 371 nM[9] |
| Cellular Proliferation IC50 (HT-29) | CellTiter-Glo | 51 nM[9] |
| Cellular Proliferation IC50 (Colo-205) | CellTiter-Glo | 23 nM[9] |
In Vivo Anti-Tumor Activity
In xenograft models of human cancer, this compound exhibited dose-dependent tumor growth inhibition and, at higher doses, tumor regression.[1]
| Xenograft Model | Dose (mpk, oral, twice daily) | Outcome |
| Colo-205 (BRAFV600 mutant) | 30 | Significant tumor growth inhibition[1] |
| Colo-205 (BRAFV600 mutant) | 60 | Tumor regression[1] |
| SK-MEL-28 (BRAFV600 mutant) | 30 | Significant tumor growth inhibition[1] |
| SK-MEL-28 (BRAFV600 mutant) | 60 | Tumor regression[1] |
| Various Human Cancer Xenografts | 60 | ≥50% tumor growth inhibition or regression in 83% of models[1] |
Preclinical Pharmacokinetics
This compound displayed acceptable oral bioavailability in multiple species, with moderate clearance.[9]
| Species | Clearance | Half-life (hr) | Oral Bioavailability (%) |
| Mouse (CD1) | Moderate | 1.3 - 2.8 | 23 - 80[9] |
| Rat (Sprague Dawley) | Moderate | 1.3 - 2.8 | 23 - 80[9] |
| Dog (Beagle) | Moderate | 1.3 - 2.8 | 23 - 80[9] |
| Monkey (Cynomolgus) | Moderate | 1.3 - 2.8 | 2[9] |
Clinical Development: Phase I Studies
Two key Phase I studies were conducted: P07652 in healthy volunteers and this compound-001 in patients with advanced solid tumors.[1][3]
Pharmacokinetics in Humans
This compound was orally administered, and its pharmacokinetic profile was characterized in both healthy volunteers and cancer patients.[1]
| Parameter | Healthy Volunteers (P07652, single dose) | Cancer Patients (this compound-001, continuous twice-daily dosing) |
| Dose Range | 10 - 400 mg[1] | 100 - 800 mg[1] |
| tmax (hr) | 1.5 - 3[1] | 2 - 5[1] |
| Terminal Half-life (hr) | 4.2 - 8.9[1] | 5 - 14[1] |
| AUC | Dose-proportional increase[1] | Near proportional increase[1] |
| Steady State | N/A | Achieved by day 8[1] |
| Accumulation Ratio | N/A | ~2-fold on day 15[1] |
Safety and Tolerability
This compound was generally well-tolerated up to a dose of 400 mg twice daily.[1][10] Dose-limiting toxicities (DLTs) were observed at the 400 mg and 800 mg dose levels.[1]
| Adverse Event (Any Grade) | Frequency in this compound-001 Study (%) |
| Diarrhea | 44[1] |
| Fatigue | 40[1] |
| Nausea | 32[1] |
| Maculopapular Rash | 28[1] |
| Vomiting | 28[1] |
Dose-Limiting Toxicities (this compound-001 Study):
-
800 mg cohort: Grade 3 diarrhea, hyperbilirubinemia, nausea, vomiting, Grade 2 vision changes; Grade 3 fatigue, Grade 3 hyperbilirubinemia.[1]
-
400 mg cohort: Grade 2 diarrhea (considered a DLT due to missed doses), Grade 3 rash.[1]
The maximum tolerated dose (MTD) was preliminarily identified as 400 mg twice daily.[1]
Clinical Efficacy
In the this compound-001 study, antitumor activity was observed, particularly in patients with BRAFV600-mutant melanoma.[1]
| Efficacy Endpoint | Result |
| Number of Evaluable Patients | 15[1] |
| Partial Responses (PR) | 3 (20% of evaluable patients)[1] |
| Patient Population with PR | All had BRAFV600-mutant melanoma[1] |
| Overall Response Rate (all patients) | 12%[1] |
Experimental Protocols
In Vitro Kinase Assays
-
IMAP Kinase Assay (Activated ERK1/2): The inhibitory activity of this compound against activated ERK1 and ERK2 was determined using an IMAP (Immobilized Metal Affinity for Phosphochemicals) kinase assay. This fluorescence polarization-based assay measures the phosphorylation of a substrate peptide by the target kinase.[1]
-
MEK1-ERK2–Coupled Assay (Nonactivated ERK2): The potency against nonactivated ERK2 was assessed in a coupled assay where MEK1 was used to activate ERK2 in the presence of the inhibitor. The subsequent ERK2 activity was then measured.[1]
Cell Proliferation Assay
-
Cell Lines: A panel of cancer cell lines, including A2058 (melanoma), HT-29, and Colo-205 (colorectal cancer), were used.[9]
-
Procedure: Cells were plated in 96-well plates and treated with a range of this compound concentrations for 3 days. Cell viability was quantified using the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. IC50 values were calculated from the resulting dose-response curves.[1]
Immunoblot Analysis
-
Sample Preparation: A2058 cells were treated with varying concentrations of this compound for 24 hours. Whole-cell lysates were prepared, and protein concentrations were determined.[1][9]
-
Procedure: Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of ERK (pERK) and its downstream substrate RSK (pRSK). Appropriate secondary antibodies conjugated to a detectable label were used for visualization.[1]
Human Xenograft Studies
-
Animal Models: Female athymic nude mice or SCID mice were subcutaneously injected with human cancer cells (e.g., Colo-205, SK-MEL-28).[1]
-
Treatment: Once tumors reached a specified size, mice were randomized to receive vehicle control or this compound administered by oral gavage, typically twice daily.[1]
-
Efficacy Assessment: Tumor volumes were measured regularly to assess tumor growth inhibition or regression.[1]
-
Pharmacodynamic Assessment: At various time points after dosing, tumors and normal tissues (e.g., skin) were harvested. Tissue homogenates were analyzed by immunoblotting for pERK and total ERK levels. Immunohistochemistry was also used to assess pERK expression in tissue sections.[1]
Clinical Trial Protocol (this compound-001)
-
Study Design: A phase I, open-label, dose-escalation study in patients with advanced solid tumors.[1][11]
-
Part 1a (Dose Escalation): Patients received escalating doses of this compound (100 mg to 800 mg twice daily) to determine the MTD and DLTs.[1]
-
Part 1b (Dose Confirmation): An expanded cohort of patients was treated at doses up to 400 mg twice daily.[1]
-
Assessments: Safety and tolerability were the primary objectives. Pharmacokinetics were assessed through plasma sampling. Pharmacodynamics were evaluated via pERK levels in skin biopsies. Antitumor activity was assessed by radiographic imaging according to RECIST v1.1 criteria.[1]
Visualizations
Caption: Mechanism of action of this compound in the MAPK signaling pathway.
References
- 1. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Results of an open-label phase 1b study of the ERK inhibitor this compound plus the MEK inhibitor selumetinib in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selleckchem.com [selleckchem.com]
- 10. JCI Insight - Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [insight.jci.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
MK-8353: A Technical Guide to a Dual-Mechanism Chemical Probe for MAPK Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8353 is a potent and selective, orally bioavailable small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, the ERK pathway is frequently dysregulated in various human cancers, making it a key target for therapeutic intervention.[1][3][4] this compound distinguishes itself through a dual mechanism of action: it not only inhibits the kinase activity of both active and inactive forms of ERK1/2 but also prevents their activating phosphorylation by MEK.[1][5] This comprehensive technical guide provides an in-depth overview of this compound as a chemical probe for MAPK signaling, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, survival, and migration.[1] The pathway is initiated by extracellular signals that lead to the sequential activation of RAS, RAF, MEK, and finally ERK.[1] Aberrant activation of this pathway, often through mutations in BRAF or RAS, is a common driver of oncogenesis.[1]
This compound exerts its inhibitory effect by binding to both the active (phosphorylated) and inactive (unphosphorylated) forms of ERK1 and ERK2.[1][6] This binding has two key consequences:
-
Inhibition of Kinase Activity: this compound competitively blocks the ATP-binding site of ERK, thereby preventing the phosphorylation of its downstream substrates, such as Ribosomal S6 Kinase (RSK).[1][2]
-
Prevention of MEK-mediated Phosphorylation: The binding of this compound to ERK induces a conformational change that hinders the ability of the upstream kinase, MEK, to phosphorylate and activate ERK.[1]
This dual mechanism leads to a more profound and sustained inhibition of the ERK signaling pathway compared to inhibitors that only target the active form of the kinase.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
Preclinical Pharmacology of MK-8353: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacology of MK-8353, a potent and orally bioavailable inhibitor of extracellular signal-regulated kinase (ERK). This compound has been investigated for its potential as an antineoplastic agent, particularly in tumors with activating mutations in the MAPK/ERK pathway. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action
This compound is a selective inhibitor of ERK1 and ERK2.[1][2][3] It exhibits a dual mechanism of action: it not only inhibits the kinase activity of activated, phosphorylated ERK (pERK) but also binds to unphosphorylated ERK, preventing its phosphorylation by the upstream kinase MEK.[1][2][4][5] This dual inhibition leads to a comprehensive shutdown of ERK-mediated signaling pathways, which are crucial for tumor cell proliferation, differentiation, and survival.[3]
The MAPK/ERK signaling cascade is a central pathway in regulating cell growth and is often constitutively activated in various cancers through mutations in genes such as BRAF and RAS.[4][6][7][8] By targeting the final kinase in this cascade, this compound represents a strategy to overcome resistance mechanisms to upstream inhibitors like MEK and BRAF inhibitors.[1][6][7][8]
In Vitro Activity
This compound has demonstrated potent and selective inhibition of ERK1 and ERK2 in biochemical assays and has shown significant anti-proliferative activity across a panel of human cancer cell lines, particularly those with BRAF and RAS mutations.[1]
Biochemical Potency
| Target | Assay Type | IC50 (nM) |
| Activated ERK1 | IMAP kinase assay | 23.0[1][5][9] |
| Activated ERK2 | IMAP kinase assay | 8.8[1][5][9] |
| Nonactivated ERK2 | MEK1-ERK2–coupled assay | 0.5[1][5] |
| Active ERK1 | Cell-free assay | 20[4][5] |
| Active ERK2 | Cell-free assay | 7[4][5] |
Cellular Proliferation
| Cell Line | Cancer Type | Genotype | IC50 (nM) |
| A2058 | Melanoma | BRAF V600E | 371[5] |
| HT-29 | Colon | BRAF V600E | 51[4][5] |
| Colo-205 | Colon | BRAF V600E | 23[4][5] |
| Malme-3M | Melanoma | BRAF V600E | 21[9] |
| NCI-H292 | Lung | Not Specified | 130[9] |
| A-549 | NSCLC | KRAS G12S | 230[9] |
| 8505C | Thyroid | BRAF V600E | 210[9] |
| SW-626 | Ovarian | Not Specified | 108[9] |
Kinase Selectivity
This compound exhibits high selectivity for ERK1/2. In a panel of 227 human kinases, no additional kinase was inhibited by more than 35% at a concentration of 0.1 μM.[1][5] At a higher concentration of 1.0 μM, only three other kinases (CLK2, FLT4, and Aurora B) showed greater than 50% inhibition.[1][5][9]
In Vivo Antitumor Activity
The antitumor efficacy of this compound has been evaluated in various human tumor xenograft models. Oral administration of this compound resulted in dose-dependent tumor growth inhibition and, at higher doses, tumor regression.
Xenograft Studies
| Model | Cancer Type | Genotype | Dosing Regimen | Result |
| Colo-205 | Colon | BRAF V600E | 30-60 mg/kg, p.o., BID | Dose-dependent inhibition; regression at 60 mg/kg[1] |
| SK-MEL-28 | Melanoma | BRAF V600E | 30-60 mg/kg, p.o., BID | Dose-dependent inhibition; regression at 60 mg/kg[1] |
| Colo-205 | Colon | BRAF V600E | 20 mg/kg, p.o., BID | 37% Tumor Growth Inhibition (TGI)[4] |
| Colo-205 | Colon | BRAF V600E | 40 mg/kg, p.o., BID | 88% TGI[4] |
| Colo-205 | Colon | BRAF V600E | 60 mg/kg, p.o., BID | 40% Tumor Regression[4] |
| Various Models | Multiple | Not Specified | 60 mg/kg, p.o., BID | ≥50% TGI or regression in 83% of models[1][9] |
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several preclinical species, demonstrating its oral bioavailability.
Pharmacokinetic Parameters Following Oral Administration
| Species | Clearance | Half-life (t1/2) | Oral Bioavailability (%) |
| Mouse (CD1) | Moderate | 1.3 - 2.8 hr | 23 - 80[5] |
| Rat (Sprague Dawley) | Moderate | 1.3 - 2.8 hr | 23 - 80[5] |
| Guinea Pig | Moderate | 1.3 - 2.8 hr | Not Reported |
| Dog (Beagle) | Moderate | 1.3 - 2.8 hr | 23 - 80[5] |
| Monkey (Cynomologus) | Moderate | 1.3 - 2.8 hr | 2[5] |
This compound exhibited high permeability in Caco-2 cells (135 nm/sec), suggesting good potential for intestinal absorption in humans.[5]
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Lines: A panel of human cancer cell lines, including A2058, HT-29, and Colo-205, were used.[1][5]
-
Plating: Cells were plated in 96-well formats at a density of approximately 4,000 cells per well.[1]
-
Treatment: Cells were treated with increasing concentrations of this compound.
-
Incubation: The duration of treatment was typically 24 hours.[1][5]
-
Analysis: Cell viability was assessed to determine the IC50 values.
Western Blot Analysis for Target Modulation
-
Cell Culture: A2058 cells were seeded at 1 x 10^6 cells per 10-cm dish.[1][5]
-
Treatment: Cells were treated with various concentrations of this compound (e.g., 0, 3, 10, 30, 100, 300 nM) for 24 hours.[1][5]
-
Lysate Preparation: Whole-cell lysates were prepared from the treated cells.
-
Immunoblotting: Lysates were subjected to immunoblot analysis using antibodies against pERK, total ERK, pRSK, and total RSK to assess the inhibition of the signaling pathway.[1][4]
Human Tumor Xenograft Studies
-
Animal Models: Female athymic nude mice or SCID mice were used.[1]
-
Tumor Implantation: Human cancer cells, such as Colo-205 (colon) or SK-MEL-28 (melanoma), were injected to establish tumors.[1]
-
Treatment: Once tumors were established, mice were treated with this compound, typically administered by oral gavage twice daily (BID).[1][4]
-
Efficacy Assessment: Tumor volumes were measured regularly to determine tumor growth inhibition or regression compared to a vehicle control group.[1]
-
Pharmacodynamic Analysis: For some studies, tumors were harvested at specific time points after dosing (e.g., 1 hour) to analyze pERK levels by immunoblotting to confirm target engagement in vivo.[1]
Pharmacokinetic Analysis
-
Sample Collection: Plasma samples were collected at various time points after oral or intravenous administration of this compound in different species.
-
Sample Preparation: An automated 96-well format liquid-liquid extraction was used. The drug and an internal standard were extracted from plasma using methyl tert-butyl ether. The organic supernatant was then removed, evaporated, and reconstituted.[1]
-
Analysis: The concentration of this compound in the plasma samples was determined to calculate pharmacokinetic parameters.
Visualizations
Signaling Pathway
Caption: The MAPK/ERK signaling pathway and the dual inhibitory action of this compound.
Experimental Workflow: In Vivo Xenograft Study
Caption: A generalized workflow for assessing the in vivo efficacy of this compound.
References
- 1. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Facebook [cancer.gov]
- 4. This compound: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI Insight - Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [insight.jci.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for MK-8353 Treatment of A2058 Melanoma Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
MK-8353 is a potent and selective, orally bioavailable inhibitor of ERK1 and ERK2 kinases.[1][2][3] The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, including melanoma, this pathway is constitutively activated, often due to mutations in genes such as BRAF or RAS.[4][5] The A2058 human melanoma cell line, which harbors a BRAF mutation, serves as a relevant model for studying the effects of MAPK pathway inhibitors.[6] this compound has demonstrated antitumor activity in preclinical models of BRAF-mutant melanoma.[7][8]
These application notes provide detailed protocols for the treatment of A2058 melanoma cells with this compound and subsequent analysis of its effects on cell viability, MAPK signaling, and cell cycle progression.
Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a key signaling cascade that is frequently hyperactivated in melanoma. This compound directly targets and inhibits the final kinases in this cascade, ERK1 and ERK2.
Caption: MAPK Signaling Pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the in vitro activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target | Value | Reference |
| IC₅₀ | Activated ERK1 | 23.0 nM | [2][3][7] |
| IC₅₀ | Activated ERK2 | 8.8 nM | [2][3][7] |
| IC₅₀ | Nonactivated ERK2 | 0.5 nM | [3][7] |
Table 2: Proliferative IC₅₀ of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRAF/RAS Status | Proliferative IC₅₀ | Reference |
| A2058 | Melanoma | BRAF V600E | 371 nM | [3] |
| Malme-3M | Melanoma | BRAF V600E | 21 nM | [2] |
| SK-MEL-28 | Melanoma | BRAF V600E | Not specified | [7] |
| HT-29 | Colon | BRAF V600E | 51 nM | [3] |
| Colo-205 | Colon | BRAF V600E | 19 nM | [2][3] |
| NCI-H292 | Lung | Not specified | 130 nM | [2] |
| A-549 | NSCLC | KRAS G12S | 230 nM | [2] |
| 8505C | Thyroid | BRAF V600E | 210 nM | [2] |
| SW-626 | Ovarian | Not specified | 108 nM | [2] |
Experimental Protocols
A2058 Cell Culture
Materials:
-
A2058 human melanoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
T-75 cell culture flasks
-
Cell culture incubator (37°C, 5% CO₂)
Protocol:
-
Prepare complete growth medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture A2058 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Change the medium every 2-3 days.
-
For subculturing, when cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 300 x g for 3 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a 1:3 to 1:6 split ratio.
Cell Viability (MTT) Assay
This protocol determines the effect of this compound on the viability of A2058 cells.
Materials:
-
A2058 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Seed A2058 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.[7]
-
Incubate for 24 hours at 37°C.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for MAPK Pathway Inhibition
This protocol is for assessing the phosphorylation status of ERK1/2 and its downstream target RSK.
Materials:
-
A2058 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
6-well tissue culture plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-RSK, anti-total-RSK, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed A2058 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for 24 hours.[7]
-
Wash cells once with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
To analyze total ERK and other proteins, strip the membrane and re-probe with the respective primary antibodies.
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution of A2058 cells.
Materials:
-
A2058 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
6-well tissue culture plates
-
Ice-cold PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed A2058 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 24 hours.
-
Harvest the cells, including any floating cells from the medium, by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold PBS and adding 4 mL of ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound in A2058 cells.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. benchchem.com [benchchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Drug-selected population in melanoma A2058 cells as melanoma stem-like cells retained angiogenic features – the potential roles of heparan-sulfate binding ANGPTL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of pERK and pRSK Following MK-8353 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8353 is an orally bioavailable, potent, and selective dual inhibitor of ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2).[1][2][3] It functions by not only inhibiting the kinase activity of ERK1/2 but also by preventing their phosphorylation and activation by the upstream kinase MEK.[2][3] The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its aberrant activation is a common feature in many human cancers.[4][5] ERK1/2, once activated, phosphorylates a host of downstream substrates, including the 90 kDa ribosomal S6 kinases (RSK). Therefore, assessing the phosphorylation status of both ERK (pERK) and RSK (pRSK) is a robust method to determine the pharmacodynamic activity of this compound. This document provides detailed protocols for analyzing the effect of this compound on pERK and pRSK levels in cancer cell lines using Western blot analysis.
Signaling Pathway
The diagram below illustrates the canonical MAPK/ERK signaling pathway and highlights the inhibitory action of this compound. Growth factor binding to receptor tyrosine kinases (RTKs) initiates a cascade involving RAS, RAF, and MEK, culminating in the phosphorylation and activation of ERK1/2. Activated ERK then phosphorylates downstream targets like RSK, promoting gene transcription and cell proliferation. This compound directly inhibits ERK1/2, thereby blocking this entire downstream signaling axis.
Quantitative Data Summary
Treatment of cancer cell lines with this compound results in a dose-dependent decrease in the phosphorylation of both ERK1/2 and its direct substrate, RSK. The following table summarizes the observed effects in A2058 human melanoma cells, which harbor a BRAFV600E mutation leading to constitutive activation of the MAPK pathway.
| This compound Concentration (nM) | pERK1/2 Levels (Relative to Control) | pRSK Levels (Relative to Control) |
| 0 (Vehicle) | 100% | 100% |
| 3 | Moderately Decreased | Moderately Decreased |
| 10 | Strongly Decreased | Strongly Decreased |
| 30 | Complete Suppression | Complete Suppression |
| 100 | Complete Suppression | Complete Suppression |
| 300 | Complete Suppression | Complete Suppression |
| Table 1: Summary of this compound's effect on pERK and pRSK levels in A2058 cells after 24 hours of treatment, based on representative immunoblot analysis.[1][6] |
Experimental Protocols
I. Cell Culture and Treatment
This protocol is based on experiments performed on the A2058 human melanoma cell line.[1][6] It can be adapted for other cancer cell lines with appropriate optimization of cell seeding density and drug concentrations.
Materials:
-
A2058 cells or other suitable cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
6-well tissue culture plates
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
Procedure:
-
Cell Seeding: Seed 1 x 106 cells per 10-cm dish or an appropriate number of cells in 6-well plates to achieve 70-80% confluency at the time of treatment.[1][6]
-
Adherence: Allow cells to adhere and grow for approximately 24 hours in a 37°C, 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubation: Aspirate the old medium and add the this compound-containing medium to the cells. Treat the cells for 24 hours.[1][6] A vehicle-only (DMSO) control must be included.
II. Protein Extraction (Cell Lysis)
Materials:
-
Lysis Buffer (e.g., RIPA buffer)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Preparation: After the 24-hour treatment, place the culture plates on ice.
-
Washing: Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well (e.g., 100-200 µL for a 6-well plate).
-
Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
III. Western Blot Analysis
This section outlines the general workflow for detecting pERK, total ERK, pRSK, and a loading control (e.g., β-actin or GAPDH) via immunoblotting.
Materials:
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary Antibodies:
-
Rabbit anti-pERK1/2 (e.g., Cell Signaling Technology)
-
Rabbit anti-Total ERK1/2 (e.g., Cell Signaling Technology)
-
Rabbit anti-pRSK (e.g., Cell Signaling Technology)
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Sample Preparation: Dilute protein lysates with Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-pERK, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.[7]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the ECL detection reagent to the membrane according to the manufacturer's instructions.
-
Imaging and Analysis: Capture the chemiluminescent signal using a digital imager. Quantify band intensity using densitometry software. Normalize the pERK and pRSK signals to their respective total protein levels or to a loading control. For accurate comparison, the membrane can be stripped and re-probed for total ERK and then the loading control.[8]
Conclusion
Western blot analysis is an essential technique for characterizing the cellular effects of kinase inhibitors like this compound. By measuring the phosphorylation status of ERK1/2 and its downstream substrate RSK, researchers can effectively quantify the on-target activity of the compound and determine its effective concentration in various cancer models. The protocols provided herein offer a comprehensive guide for conducting these critical pharmacodynamic studies.
References
- 1. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. JCI Insight - Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [insight.jci.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Determination of MK-8353 IC50 in Colo-205 Cell Viability Assay
Introduction
MK-8353 is an orally bioavailable and potent dual-mechanism inhibitor of ERK1/2 (extracellular signal-regulated kinase 1/2).[1][2] It functions by inhibiting both the catalytic activity of ERK1/2 and their phosphorylation by the upstream kinase MEK.[1][2] The MAPK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many human cancers.[2][3][4] this compound has demonstrated anti-tumor activity in preclinical models, including those with BRAF or RAS mutations which lead to constitutive activation of the MEK-ERK pathway.[2][5]
The Colo-205 cell line, derived from a human colon adenocarcinoma, is characterized by a BRAF V600E mutation, leading to a constitutively active MAPK/ERK pathway. This makes it a relevant model system for evaluating the efficacy of ERK inhibitors like this compound. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.[6][7] This document provides a detailed protocol for determining the IC50 of this compound in the Colo-205 cell line using a cell viability assay.
Signaling Pathway
The Ras-Raf-MEK-ERK cascade is a key signaling pathway that transmits mitogenic signals from cell surface receptors to the nucleus, ultimately regulating gene expression and cellular processes like proliferation and survival.[3][4][8] In cancer cells with BRAF mutations, such as Colo-205, the pathway is constitutively active. This compound acts by directly inhibiting ERK1/2, the final kinases in this cascade.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ERK Signal Transduction Pathway: R&D Systems [rndsystems.com]
- 5. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]
Application Notes and Protocols for Preparing MK-8353 Stock Solution in DMSO for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preparation, storage, and use of MK-8353 stock solutions in Dimethyl Sulfoxide (DMSO) for in vitro cell culture experiments. This compound is a potent and selective inhibitor of ERK1 and ERK2 kinases, crucial components of the MAPK signaling pathway, which is frequently dysregulated in cancer.[1][2] Adherence to these protocols will ensure the accurate and reproducible application of this compound in cellular assays.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the accurate preparation of stock solutions.
| Property | Value | References |
| Molecular Weight | 691.84 g/mol | [1][3] |
| Formula | C37H41N9O3S | [1][3] |
| Appearance | White to light yellow solid | [4] |
| Solubility in DMSO | ≥ 50 mg/mL (72.27 mM) | [1][5] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, specifically targeting ERK1 and ERK2.[1] It exhibits a dual mechanism of action by inhibiting the kinase activity of both active (phosphorylated) and inactive (unphosphorylated) ERK1/2.[2][6] Furthermore, it prevents the phosphorylation of ERK by its upstream kinase, MEK.[1] This dual inhibition leads to a robust blockade of the MAPK signaling cascade, which plays a central role in regulating cell proliferation, differentiation, and survival.[2][7]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a commonly used concentration for in vitro studies.[6][8]
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required mass of this compound:
-
Use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 691.84 g/mol = 6.9184 mg
-
-
Weigh the this compound powder:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the calculated mass of this compound powder into the tube.
-
-
Dissolve in DMSO:
-
Add the appropriate volume of sterile DMSO to the tube containing the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 6.9184 mg of powder.
-
It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[1]
-
-
Ensure complete dissolution:
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution if needed.[4]
-
-
Sterilization (Optional but Recommended):
-
If required for your specific cell culture application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[1]
-
Store the aliquots as recommended in the table below.
-
Storage of this compound Stock Solutions
Proper storage is critical to maintain the stability and activity of the this compound stock solution.
| Storage Temperature | Duration | References |
| -80°C | Up to 6 months | [4][9] |
| -20°C | Up to 1 month | [1][4][9] |
| 4°C (in DMSO) | Up to 2 weeks | [9][10] |
Note: It is strongly recommended to store the stock solution at -80°C for long-term use to ensure maximum stability.
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 10 mM stock solution to the desired final concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile tubes and pipettes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions in sterile cell culture medium to achieve the desired final concentration.
-
Example for a 10 µM final concentration in 1 mL of medium:
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Vortex the working solution gently to ensure homogeneity before adding it to the cell culture plates.
-
Always prepare fresh working solutions for each experiment.
Experimental Workflow
The following diagram illustrates a typical workflow for utilizing the prepared this compound stock solution in a cell-based assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compound: this compound (CHEMBL4213970) - ChEMBL [ebi.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C37H41N9O3S | CID 58282870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [escholarship.org]
- 9. This compound(SCH900353) Datasheet DC Chemicals [dcchemicals.com]
- 10. This compound(SCH900353)|cas 1184173-73-6|DC Chemicals [dcchemicals.com]
Application Note: Assessing the Efficacy of MK-8353 in 3D Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids, are increasingly utilized in cancer research and drug discovery to bridge the gap between traditional 2D cell culture and in vivo animal models.[1] Spheroids mimic the complex microenvironment of solid tumors, including gradients of oxygen, nutrients, and catabolites, as well as intricate cell-cell and cell-matrix interactions.[2][3] This physiological relevance makes them a superior platform for evaluating the efficacy of anti-cancer therapeutics.[4][5]
MK-8353 is an orally bioavailable and selective dual-mechanism inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6][7][8] It functions by inhibiting both the catalytic activity of ERK1/2 and their phosphorylation by the upstream kinase MEK.[6][9] The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many human cancers.[10][11][12] This makes ERK1/2 a compelling target for cancer therapy.
This application note provides detailed protocols for assessing the efficacy of this compound in 3D spheroid models. It covers spheroid formation, drug treatment, and a suite of assays to quantify the biological response, including cell viability, apoptosis, and target engagement.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the experimental approach to assess its efficacy, the following diagrams illustrate the targeted signaling pathway and the overall experimental workflow.
Materials and Methods
3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the formation of spheroids using ultra-low attachment (ULA) plates, a common and reproducible method.[1]
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ultra-low attachment plates
-
Hemocytometer or automated cell counter
Protocol:
-
Culture cells in standard 2D flasks to approximately 80-90% confluency.[13]
-
Aspirate the medium, wash the cells with PBS, and detach them using trypsin-EDTA.[13]
-
Neutralize trypsin with complete medium and collect the cell suspension in a sterile conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells and determine the viability.
-
Prepare a single-cell suspension at the desired concentration (e.g., 2.5 x 10^4 cells/mL). The optimal seeding density should be determined empirically for each cell line.[14]
-
Dispense 200 µL of the cell suspension into each well of a 96-well round-bottom ULA plate.[15]
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.
This compound Treatment
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Multi-channel pipette
Protocol:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Once spheroids have reached the desired size and compactness (e.g., 300-500 µm in diameter), carefully remove 100 µL of medium from each well.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the corresponding wells.
-
Incubate the spheroids for the desired treatment duration (e.g., 24, 48, 72 hours).
Efficacy Assessment Assays
This protocol utilizes a luminescent ATP-based assay to quantify cell viability, which is well-suited for 3D models.[16]
Materials:
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Remove the treatment plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of the 3D cell viability reagent equal to the volume of medium in each well (e.g., 100 µL).
-
Mix the contents by shaking on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
This protocol measures the activity of caspases 3 and 7, key executioners of apoptosis.[17][18]
Materials:
-
Caspase-3/7 assay reagent (e.g., Caspase-Glo® 3/7 3D)
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Follow the same initial steps as the cell viability assay to equilibrate the plate to room temperature.
-
Add a volume of the caspase-3/7 assay reagent equal to the volume of medium in each well.
-
Mix by gentle shaking on an orbital shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle-treated control.
This protocol allows for the visualization of target engagement by staining for the phosphorylated (active) form of ERK.[2][19]
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA, 0.1% Tween-20 in PBS)
-
Primary antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Secondary antibody: Alexa Fluor® conjugated anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
Confocal microscope
Protocol:
-
Carefully collect spheroids from each treatment condition into microcentrifuge tubes.
-
Wash twice with cold PBS, allowing spheroids to settle by gravity between washes.
-
Fix the spheroids with 4% PFA for 1 hour at room temperature.[2]
-
Wash three times with PBS.
-
Permeabilize with permeabilization buffer for 20 minutes at room temperature.[20]
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1.5 hours at room temperature.
-
Incubate with the primary antibody against phospho-ERK, diluted in blocking buffer, overnight at 4°C.
-
Wash three times with wash buffer (0.1% Tween-20 in PBS).
-
Incubate with the fluorescently-labeled secondary antibody and DAPI, diluted in blocking buffer, for 2 hours at room temperature in the dark.
-
Wash three times with wash buffer.
-
Mount the spheroids on a slide and image using a confocal microscope.
Results
The following tables present example data from the assessment of this compound efficacy in HCT116 colon cancer spheroids after 72 hours of treatment.
Table 1: Effect of this compound on Spheroid Viability
| This compound Concentration (nM) | Mean Luminescence (RLU) | Standard Deviation | % Viability |
| 0 (Vehicle) | 850,450 | 42,523 | 100.0 |
| 1 | 832,941 | 39,876 | 98.0 |
| 10 | 697,369 | 35,112 | 82.0 |
| 30 | 442,234 | 28,765 | 52.0 |
| 100 | 212,613 | 15,432 | 25.0 |
| 300 | 93,550 | 8,765 | 11.0 |
| 1000 | 51,027 | 5,123 | 6.0 |
Data are represented as mean ± standard deviation (n=3). The calculated IC50 value from this data is approximately 35 nM.
Table 2: Induction of Apoptosis by this compound
| This compound Concentration (nM) | Mean Caspase-3/7 Activity (RLU) | Standard Deviation | Fold Change vs. Vehicle |
| 0 (Vehicle) | 12,340 | 1,150 | 1.0 |
| 1 | 13,574 | 1,280 | 1.1 |
| 10 | 29,616 | 2,540 | 2.4 |
| 30 | 61,700 | 5,890 | 5.0 |
| 100 | 98,720 | 9,120 | 8.0 |
| 300 | 111,060 | 10,540 | 9.0 |
| 1000 | 104,890 | 9,870 | 8.5 |
Data are represented as mean ± standard deviation (n=3). A significant increase in apoptosis is observed starting at 10 nM.
Table 3: Inhibition of ERK Phosphorylation
| This compound Concentration (nM) | Mean p-ERK Fluorescence Intensity | Standard Deviation | % Inhibition of p-ERK Signal |
| 0 (Vehicle) | 9,876 | 876 | 0.0 |
| 1 | 9,185 | 812 | 7.0 |
| 10 | 5,432 | 567 | 45.0 |
| 30 | 1,481 | 210 | 85.0 |
| 100 | 592 | 98 | 94.0 |
| 300 | 494 | 85 | 95.0 |
| 1000 | 490 | 81 | 95.1 |
Fluorescence intensity is quantified from confocal images (n=5 spheroids per condition). This compound demonstrates potent, dose-dependent inhibition of ERK phosphorylation.
Discussion
The data presented demonstrate that this compound effectively reduces cell viability and induces apoptosis in 3D spheroid models in a dose-dependent manner. The IC50 for viability reduction was determined to be approximately 35 nM. This anti-proliferative effect is correlated with a significant induction of caspase-3/7 activity, confirming an apoptotic mechanism of cell death.
Furthermore, immunofluorescence analysis of phospho-ERK levels confirms the on-target activity of this compound.[21] A dose-dependent decrease in the p-ERK signal was observed, with near-complete inhibition at concentrations of 30 nM and above.[9] This provides a direct link between the inhibition of the ERK signaling pathway and the observed anti-tumor effects in the 3D model.
References
- 1. 3D Spheroids to Study the Impact of Immune Checkpoint Proteins in Solid Tumors | Springer Nature Experiments [experiments.springernature.com]
- 2. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]
- 3. corning.com [corning.com]
- 4. Real-Time Apoptosis and Necrosis Detection in 3D Spheroid Cell Models [promega.com]
- 5. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. This compound: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. 3D Cell Model Apoptosis Assay Service [visikol.com]
- 18. promegaconnections.com [promegaconnections.com]
- 19. researchgate.net [researchgate.net]
- 20. miltenyibiotec.com [miltenyibiotec.com]
- 21. JCI Insight - Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [insight.jci.org]
Application Notes and Protocols for Combining MK-8353 with Immunotherapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for preclinical studies evaluating the combination of MK-8353, a potent and orally bioavailable dual mechanism ERK1/2 inhibitor, with immunotherapy. The information is intended to guide researchers in designing and executing in vivo experiments to investigate the synergistic anti-tumor effects and immunological mechanisms of this combination therapy.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Aberrant activation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of many cancers.[1] this compound is a selective inhibitor of ERK1 and ERK2, the final kinases in the MAPK cascade.[2][3][4] By inhibiting ERK, this compound can block the downstream effects of oncogenic BRAF and RAS signaling, leading to tumor growth inhibition.[1][2][5]
Immunotherapies, such as immune checkpoint inhibitors (ICIs) targeting PD-1/PD-L1, have revolutionized cancer treatment by reactivating the host immune system to recognize and eliminate tumor cells. However, many tumors do not respond to ICI monotherapy. Preclinical evidence suggests that combining MAPK pathway inhibitors with ICIs can enhance anti-tumor immunity and overcome resistance.[6] The rationale for combining this compound with immunotherapy is to simultaneously target tumor cell-intrinsic signaling pathways and modulate the tumor microenvironment to favor a robust anti-tumor immune response.
Data Presentation
Table 1: In Vivo Efficacy of this compound Monotherapy in Human Cancer Xenograft Models
| Cancer Model | Mouse Strain | This compound Dose (mg/kg, p.o., bid) | Outcome | Reference |
| Colo-205 (Human Colon Cancer) | Athymic Nude | 20 | 37% Tumor Growth Inhibition (TGI) | [1] |
| Colo-205 (Human Colon Cancer) | Athymic Nude | 40 | 88% TGI | [1] |
| Colo-205 (Human Colon Cancer) | Athymic Nude | 60 | 40% Tumor Regression | [1] |
| SK-MEL-28 (Human Melanoma) | SCID | 30 | Significant TGI | |
| SK-MEL-28 (Human Melanoma) | SCID | 60 | Tumor Regression | [7] |
Table 2: Preclinical Combination Efficacy of ERK Inhibitors with Anti-PD-1/PD-L1 Therapy (Representative Data)
| Cancer Model | Mouse Strain | ERK Inhibitor | Immunotherapy | Outcome |
| MC38 (Colon Adenocarcinoma) | C57BL/6 | ERK Inhibitor | Anti-PD-1 | Enhanced tumor growth inhibition compared to single agents |
| CT26 (Colon Carcinoma) | BALB/c | ERK Inhibitor | Anti-PD-1 | Synergistic anti-tumor activity and improved survival |
| B16-F10 (Melanoma) | C57BL/6 | ERK Inhibitor | Anti-PD-L1 | Delayed tumor growth and increased immune cell infiltration |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in Syngeneic Mouse Models
Objective: To evaluate the antitumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model.
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice
-
Murine tumor cell lines (e.g., MC38 for C57BL/6, CT26 for BALB/c)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Matrigel (optional)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Isotype control antibody
-
Calipers
-
Syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest and wash cells with sterile PBS.
-
Resuspend cells in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 50-100 mm3, randomize mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle for this compound orally (p.o.) twice daily (bid) and the isotype control antibody intraperitoneally (i.p.) twice a week.
-
Group 2 (this compound Monotherapy): Administer this compound (e.g., 50 mg/kg) p.o., bid, and the isotype control antibody i.p. twice a week.
-
Group 3 (Anti-PD-1 Monotherapy): Administer the vehicle for this compound p.o., bid, and the anti-PD-1 antibody (e.g., 10 mg/kg) i.p. twice a week.
-
Group 4 (Combination Therapy): Administer this compound (e.g., 50 mg/kg) p.o., bid, and the anti-PD-1 antibody (e.g., 10 mg/kg) i.p. twice a week.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach the humane endpoint.
-
Euthanize mice when tumors exceed the predetermined size limit or if they show signs of significant morbidity.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Protocol 2: Immune Cell Profiling by Flow Cytometry
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
Materials:
-
Tumor tissues from the in vivo efficacy study
-
RPMI-1640 medium
-
Collagenase D (100 mg/mL)
-
DNase I (10 mg/mL)
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1, F4/80)
-
Live/Dead stain
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Excise tumors and place them in cold RPMI-1640.
-
Mince the tumors into small pieces using a sterile scalpel.
-
Digest the tissue in RPMI-1640 containing Collagenase D (1 mg/mL) and DNase I (0.1 mg/mL) for 30-45 minutes at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Wash the cells with RPMI-1640 containing 10% FBS.
-
If necessary, lyse red blood cells using ACK lysis buffer.
-
Wash the cells with FACS buffer.
-
-
Antibody Staining:
-
Count the cells and resuspend them in FACS buffer at a concentration of 1 x 107 cells/mL.
-
Stain with a Live/Dead dye according to the manufacturer's protocol.
-
Block Fc receptors with Fc block for 10-15 minutes on ice.
-
Add the antibody cocktail for surface markers and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
If staining for intracellular markers (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol, followed by intracellular antibody staining.
-
Wash and resuspend the cells in FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, and then on CD45+ immune cells to identify different immune subpopulations.
-
Protocol 3: Pharmacodynamic Analysis by Western Blot
Objective: To assess the in vivo inhibition of ERK phosphorylation in tumor tissues.
Materials:
-
Tumor tissues collected at various time points after the last dose of this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize frozen tumor tissues in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
Conclusion
The combination of the ERK inhibitor this compound with immunotherapy represents a promising strategy to enhance anti-tumor responses in preclinical cancer models. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanisms of this combination therapy. Careful experimental design and comprehensive analysis of both tumor-intrinsic and immunological endpoints are crucial for the successful preclinical evaluation of this therapeutic approach.
References
- 1. Innate immunity based cancer immunotherapy: B16-F10 murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse Models for Studying Anti-PD-1 Resistance_GemPharmatech [en.gempharmatech.com]
- 5. Immune Checkpoint Inhibition in Syngeneic Mouse Cancer Models by a Silicasome Nanocarrier Delivering a GSK3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 1b study of the ERK inhibitor this compound plus pembrolizumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immune-mediated regression of established B16F10 melanoma by intratumoral injection of attenuated Toxoplasma gondii protects against rechallenge - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest with MK-8353
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8353 is a potent and orally bioavailable inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2).[1][2][3] The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, and survival.[4] Aberrant activation of this pathway is a common feature in many human cancers, making it a key target for therapeutic intervention.[4] By inhibiting ERK1/2, the terminal kinases in this cascade, this compound is designed to block the downstream signaling events that drive uncontrolled cell division.[1][2][3]
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[5] By staining cells with a fluorescent DNA-intercalating dye, such as propidium iodide (PI), the DNA content of individual cells can be quantified.[6] This allows for the determination of the percentage of cells in each phase of the cell cycle: G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content).[6] This application note provides a detailed protocol for using flow cytometry to analyze the effects of this compound on the cell cycle of cancer cells, enabling researchers to quantify its cytostatic effects and elucidate its mechanism of action.
Data Presentation: Efficacy of ERK Inhibition on Cell Cycle Distribution
The inhibition of the ERK1/2 pathway has been demonstrated to induce cell cycle arrest, primarily at the G1/S checkpoint.[7][8] This is often characterized by a decrease in the S and G2/M phase populations and an accumulation of cells in the G0/G1 phase. The following table provides representative data on the dose-dependent effects of an ERK1/2 inhibitor on the cell cycle distribution of a cancer cell line.
Table 1: Representative Data of Dose-Dependent Effect of an ERK1/2 Inhibitor on Cell Cycle Distribution in UACC-62 Melanoma Cells (24-hour treatment)
| Treatment Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 55.2% | 28.3% | 16.5% |
| 10 | 62.1% | 23.5% | 14.4% |
| 30 | 68.9% | 19.8% | 11.3% |
| 100 | 75.4% | 15.1% | 9.5% |
| 300 | 82.3% | 9.2% | 8.5% |
Note: This data is representative of the effects of an ERK1/2 inhibitor, BVD-523 (Ulixertinib), on the UACC-62 cell line and is intended to illustrate the expected outcome of this compound treatment.[7] Actual results with this compound may vary depending on the cell line, experimental conditions, and drug concentration.
Mandatory Visualizations
Caption: A diagram illustrating the experimental workflow for analyzing cell cycle arrest induced by this compound using flow cytometry.
Caption: A diagram of the ERK1/2 signaling pathway and its role in regulating the G1/S phase transition of the cell cycle, with the point of inhibition by this compound indicated.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., A375, Colo-205, or another line with a constitutively active MAPK pathway)[9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
Procedure
1. Cell Culture and Treatment
-
Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 30, 100, 300 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
2. Cell Harvesting and Fixation
-
After the incubation period, collect the culture medium (which may contain detached, apoptotic cells) from each well into a labeled 15 mL conical tube.
-
Gently wash the adherent cells with PBS and then add trypsin-EDTA to detach the cells.
-
Once the cells have detached, neutralize the trypsin with complete medium and combine this cell suspension with the previously collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours (or overnight for convenience).
3. DNA Staining
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Decant the ethanol and wash the cell pellet with 5 mL of PBS. Centrifuge again at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
4. Flow Cytometry Analysis
-
Analyze the stained cells on a flow cytometer.
-
Use a forward scatter (FSC) versus side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Use a pulse-width or pulse-area versus pulse-height plot of the PI signal to gate on single cells and exclude doublets and aggregates.
-
Collect the PI fluorescence data (typically on a linear scale) for at least 10,000 single-cell events.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| High Coefficient of Variation (CV) of G1/G0 peak | Cell clumping | Ensure a single-cell suspension before fixation by gentle pipetting. Vortex gently during ethanol addition. |
| Improper fixation | Use ice-cold 70% ethanol and add it dropwise while vortexing to prevent cell aggregation. | |
| No clear G1 and G2/M peaks | RNA contamination | Ensure that the RNase A in the staining solution is active and that the incubation time is sufficient to degrade all RNA. |
| Incomplete DNA staining | Optimize the concentration of PI and the incubation time for your specific cell type. | |
| Debris in the low-channel region of the histogram | Apoptotic cells or cellular debris | Gate out the debris based on the forward and side scatter properties of the cells. |
Conclusion
This application note provides a comprehensive protocol for the analysis of cell cycle arrest induced by the ERK1/2 inhibitor this compound using flow cytometry. By quantifying the distribution of cells in the G0/G1, S, and G2/M phases, researchers can effectively assess the cytostatic effects of this compound and gain valuable insights into its mechanism of action. This methodology is a crucial tool for the preclinical evaluation of this compound and other cell cycle-targeting anti-cancer agents.
References
- 1. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Cyclin-Dependent Kinases 4/6 Inhibitors in Breast Cancer: Current Status, Resistance, and Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Antitumor activity of extracellular signal-regulated kinases 1/2 inhibitor BVD-523 (ulixertinib) on thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing MK-8353 Synergy with MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] MK-8353 is an orally bioavailable inhibitor of ERK1/2, the final kinase in the MAPK cascade.[2][3] It possesses a dual mechanism of action, inhibiting both the kinase activity of ERK and preventing its phosphorylation by MEK.[3]
MEK inhibitors, such as selumetinib and trametinib, target the upstream kinase MEK1/2.[4][5] While effective, resistance to MEK inhibitors can emerge through various mechanisms, including feedback activation of the pathway.[5][6] Combining this compound with a MEK inhibitor presents a rational therapeutic strategy to achieve a more profound and durable blockade of the MAPK pathway, potentially overcoming resistance and enhancing anti-tumor efficacy.
These application notes provide a detailed protocol for assessing the synergistic potential of combining this compound with a MEK inhibitor in cancer cell lines. The protocol covers cell viability assays to quantify synergy using the Combination Index (CI) method, as well as Western blot analysis to confirm the mechanism of action at the molecular level.
Assessment of Synergistic Anti-proliferative Effects
Principle
The synergistic, additive, or antagonistic effects of combining this compound and a MEK inhibitor on cell proliferation are quantified by measuring cell viability across a range of drug concentrations. The Chou-Talalay method is then used to calculate a Combination Index (CI), which provides a quantitative measure of the interaction between the two agents.[7] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[7]
Materials
-
Cancer cell line of interest (e.g., HT-29, A2058)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (powder)
-
MEK inhibitor (e.g., Selumetinib, Trametinib) (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Plating:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).
-
Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight (37°C, 5% CO2).[8]
-
-
Drug Preparation:
-
Prepare 10 mM stock solutions of this compound and the MEK inhibitor in DMSO. Store at -20°C.
-
On the day of the experiment, prepare serial dilutions of each drug stock in complete cell culture medium. It is recommended to test a range of 8 concentrations for each drug.
-
-
Drug Treatment (Checkerboard Assay):
-
To assess synergy, a checkerboard titration is performed. This involves treating cells with various concentrations of this compound alone, the MEK inhibitor alone, and combinations of both drugs at a constant ratio.
-
A common approach is to use a fixed ratio of the two drugs based on their individual IC50 values. For example, if the IC50 of this compound is 100 nM and the IC50 of the MEK inhibitor is 10 nM, a 10:1 ratio can be used for the combination treatment.
-
Prepare the drug dilutions at 2x the final concentration in culture medium.
-
Remove the medium from the plated cells and add 100 µL of the appropriate drug dilution to each well. Include vehicle control (DMSO-treated) wells.
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.[8]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of MTT Solubilization Solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Presentation
-
Calculate Percent Inhibition:
-
Average the absorbance readings for each condition (including vehicle controls).
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percent inhibition for each drug concentration using the following formula: % Inhibition = 100 * (1 - (Absorbance of Treated Well / Absorbance of Vehicle Control Well))
-
-
Calculate Combination Index (CI):
-
The Combination Index is calculated using the Chou-Talalay method.[7] The formula for two drugs is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:
-
(Dx)₁ and (Dx)₂ are the concentrations of Drug 1 (this compound) and Drug 2 (MEK inhibitor) alone that are required to produce a certain effect (e.g., 50% inhibition).
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that produce the same effect.
-
-
Software such as CompuSyn can be used for automated calculation of CI values and generation of Fa-CI plots (Fraction affected vs. CI).[11]
-
-
Data Presentation:
-
Summarize the IC50 values for each drug alone and in combination in a table.
-
Present the Combination Index values at different effect levels (e.g., 50%, 75%, and 90% inhibition) in a table.
-
Table 1: IC50 Values of this compound and MEK Inhibitor Alone and in Combination
| Treatment | Cell Line X (IC50 in nM) | Cell Line Y (IC50 in nM) |
| This compound | Value | Value |
| MEK Inhibitor | Value | Value |
| This compound + MEK Inhibitor | Value | Value |
Table 2: Combination Index (CI) Values for this compound and MEK Inhibitor
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.50 (50% inhibition) | Value | Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) |
| 0.75 (75% inhibition) | Value | Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) |
| 0.90 (90% inhibition) | Value | Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) |
Mechanistic Validation by Western Blot
Principle
Western blotting is used to confirm that the combination of this compound and a MEK inhibitor effectively blocks the MAPK signaling pathway. The levels of phosphorylated ERK (p-ERK) and total ERK are measured to assess the activity of this compound. The levels of phosphorylated MEK (p-MEK) and total MEK are also assessed, as MEK inhibition can sometimes lead to a feedback-induced increase in p-MEK.[3][5]
Materials
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound and MEK inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE equipment
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Rabbit anti-p-MEK1/2 (Ser217/221)
-
Rabbit anti-MEK1/2
-
Mouse anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Experimental Protocol: Western Blot
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound alone, MEK inhibitor alone, the combination, and vehicle (DMSO) for a specified time (e.g., 2, 6, or 24 hours). Use concentrations determined from the cell viability assays (e.g., around the IC50 values).
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.[1]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[1]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To probe for total proteins or the loading control, the membrane can be stripped of the previous antibodies.
-
Incubate the membrane in a stripping buffer, wash, re-block, and then probe with the next primary antibody.
-
Data Analysis and Presentation
-
Densitometry:
-
Quantify the band intensities for each protein using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phosphoprotein bands to their corresponding total protein bands.
-
Normalize all values to the loading control (e.g., GAPDH) to correct for loading differences.
-
-
Data Presentation:
-
Present the Western blot images showing the effects of the different treatments on the target proteins.
-
Summarize the quantitative densitometry data in a table, expressing the results as fold change relative to the vehicle control.
-
Table 3: Western Blot Densitometry Analysis
| Treatment | p-MEK / Total MEK (Fold Change) | p-ERK / Total ERK (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (Conc.) | Value | Value |
| MEK Inhibitor (Conc.) | Value | Value |
| Combination | Value | Value |
Visualizations
Caption: MAPK signaling pathway with inhibitory actions of this compound and a MEK inhibitor.
Caption: Experimental workflow for assessing drug synergy and mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MEK inhibitors induce Akt activation and drug resistance by suppressing negative feedback ERK‐mediated HER2 phosphorylation at Thr701 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Preclinical Activity of the Rational Combination of Selumetinib (AZD6244) in Combination with Vorinostat in KRAS-Mutant Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Detection of pERK in Tumors Treated with MK-8353
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of immunohistochemistry (IHC) to detect phosphorylated ERK (pERK) in tumor tissues, a critical pharmacodynamic biomarker for assessing the activity of the ERK1/2 inhibitor, MK-8353.
Introduction to this compound and pERK
This compound is a potent and selective, orally bioavailable small-molecule inhibitor of ERK1 and ERK2.[1][2][3][4][5] It exhibits a dual mechanism of action: it not only inhibits the kinase activity of ERK but also prevents its phosphorylation and activation by the upstream kinase MEK.[1][2] The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the RAS-RAF-MEK-ERK cascade, is a central regulator of cell proliferation, differentiation, and survival.[2] Aberrant activation of this pathway is a common feature in many human cancers, making it a key target for therapeutic intervention.[2]
Phosphorylated ERK (pERK) is the activated form of the protein and a direct downstream target of MEK. Its levels are indicative of the activity of the MAPK pathway. Therefore, measuring changes in pERK levels in tumor tissue via immunohistochemistry serves as a crucial pharmacodynamic biomarker to confirm target engagement and biological activity of ERK inhibitors like this compound in both preclinical and clinical settings.[4][6][7]
Signaling Pathway and Mechanism of Action
The diagram below illustrates the MAPK signaling cascade and the points of intervention for MEK and ERK inhibitors, highlighting the dual mechanism of this compound.
Caption: MAPK signaling pathway and the dual inhibitory action of this compound on ERK.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies assessing the effect of this compound on pERK levels as measured by IHC.
Table 1: Preclinical pERK Inhibition in Colo-205 Xenografts [4][8]
| Treatment Group | Time Point (hours) | Mean pERK Inhibition (%) vs. Vehicle |
| This compound (30 mg/kg) | 1 | ~50% |
| 4 | ~75% | |
| 8 | ~60% | |
| 12 | ~20% | |
| This compound (60 mg/kg) | 1 | ~80% |
| 4 | ~95% | |
| 8 | ~85% | |
| 12 | ~40% |
Table 2: Clinical Pharmacodynamic Effect of this compound on pERK in Patient Epidermal Biopsies [9]
| Patient ID | Baseline pERK H-Score (Mean ± SD) | On-Treatment (Day 8) pERK H-Score (Mean ± SD) | On-Treatment (Day 15) pERK H-Score (Mean ± SD) |
| Patient A | 150 ± 20 | 50 ± 10 | 60 ± 15 |
| Patient B | 120 ± 15 | 40 ± 10 | 55 ± 12 |
| Patient C | 180 ± 25 | 70 ± 20 | 80 ± 18 |
| Patient D | 90 ± 10 | 30 ± 5 | 40 ± 8 |
| Note: Data are representative examples based on published findings showing significant pERK reduction. Actual values vary per patient. A significant difference from baseline (P < 0.05) was reported.[9] |
Experimental Protocols
pERK Immunohistochemistry Workflow
The following diagram outlines the major steps for performing pERK immunohistochemistry on tumor tissues.
Caption: Standard workflow for pERK immunohistochemistry from tissue collection to analysis.
Detailed Protocol for pERK IHC Staining
This protocol is a general guideline and may require optimization based on the specific antibody, tissue type, and detection system used.
1. Tissue Preparation
-
Fix fresh tumor tissue in 10% neutral buffered formalin for 18-24 hours.
-
Process the fixed tissue through a series of graded alcohols and xylene, and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
-
Dry slides overnight at 37°C or for 1 hour at 60°C.
2. Deparaffinization and Rehydration
-
Incubate slides in xylene (or a xylene substitute) for 2x5 minutes.
-
Rehydrate sections through graded alcohols: 100% ethanol (2x3 minutes), 95% ethanol (2x3 minutes), 70% ethanol (1x3 minutes).
-
Rinse in distilled water for 5 minutes.
3. Antigen Retrieval
-
Perform Heat-Induced Epitope Retrieval (HIER). A common method is to use a citrate buffer (10 mM, pH 6.0).
-
Immerse slides in the retrieval solution and heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides in wash buffer (e.g., Tris-buffered saline with Tween 20, TBST).
4. Staining Procedure
-
Peroxidase Block: Incubate sections with a 3% hydrogen peroxide solution for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
-
Protein Block: Apply a protein blocking solution (e.g., normal goat serum) for 20-30 minutes to reduce non-specific antibody binding.
-
Primary Antibody: Incubate sections with a validated anti-pERK (e.g., anti-p44/42 MAPK) antibody at the optimized dilution and temperature (e.g., 1 hour at room temperature or overnight at 4°C).
-
Detection System: Apply a polymer-based horseradish peroxidase (HRP)-conjugated secondary antibody system according to the manufacturer's instructions. This is a sensitive method that avoids biotin-related background.
-
Chromogen: Apply a 3,3'-Diaminobenzidine (DAB) solution, which will produce a brown precipitate at the site of the antigen-antibody complex. Monitor the color development under a microscope.
-
Counterstain: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene, and then coverslip with a permanent mounting medium.
5. Image Acquisition and Analysis
-
Scan the stained slides at high resolution (e.g., 20x or 40x) using a digital slide scanner.
-
Use image analysis software to quantify the staining intensity.
-
H-Score Quantification: The H-score is a common method for quantifying IHC staining and is calculated as follows:
-
H-Score = [1 x (% cells with weak staining)] + [2 x (% cells with moderate staining)] + [3 x (% cells with strong staining)]
-
This results in a score ranging from 0 to 300.[10] Staining intensity (0=negative, 1=weak, 2=moderate, 3=strong) and the percentage of positive cells are assessed by a pathologist or a validated image analysis algorithm.[10][11] pERK staining can be observed in both the nucleus and cytoplasm.[12]
-
Controls and Validation
-
Positive Control: Use a cell line or tissue known to express high levels of pERK (e.g., A2058 melanoma cells or Colo-205 colon cancer cells) to validate the staining protocol.[4]
-
Negative Control: Omit the primary antibody from the staining procedure to check for non-specific staining from the secondary antibody and detection system.
-
Antibody Validation: Ensure the primary antibody has been properly validated for specificity and sensitivity in IHC applications.
These detailed notes and protocols provide a robust framework for the implementation and interpretation of pERK IHC as a pharmacodynamic biomarker in studies involving the ERK inhibitor this compound. Adherence to standardized procedures and rigorous quantification are essential for generating reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. JCI Insight - Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [insight.jci.org]
- 9. JCI Insight - Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [insight.jci.org]
- 10. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunohistochemistry (IHC) Quantification Methods and Techniques [antibodybeyond.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing MK-8353 Dosage to Avoid pERK Rebound In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ERK1/2 inhibitor, MK-8353. The focus is on optimizing in vivo dosage to prevent the rebound of phosphorylated ERK (pERK), a common challenge with targeted kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally bioavailable inhibitor of ERK1/2, which are key protein kinases in the MAPK/ERK signaling pathway.[1][2][3][4][5] This pathway is crucial for regulating cell growth, proliferation, and differentiation.[6][7][8][9][10] In many cancers, this pathway is constitutively active, leading to uncontrolled cell division. This compound works by inhibiting the phosphorylation of ERK1 and ERK2, thereby blocking downstream signaling and inhibiting cancer cell proliferation.[1][11]
Q2: What is pERK rebound and why is it a concern?
pERK rebound is a phenomenon where the levels of phosphorylated ERK, after being suppressed by an inhibitor like this compound, return to baseline or even higher levels.[1][12] This can lead to a loss of drug efficacy and potentially contribute to acquired resistance. In preclinical studies with this compound, pERK levels were significantly inhibited shortly after a single dose, but rebounded after 10-12 hours.[1][12]
Q3: What causes pERK rebound with this compound?
The precise mechanism of pERK rebound with this compound is not fully elucidated in the provided information. However, it is a common phenomenon with inhibitors of the MAPK pathway and can be attributed to several factors, including:
-
Feedback mechanisms: Inhibition of ERK can lead to the reactivation of upstream components of the pathway.
-
Pharmacokinetics: If the drug concentration falls below a therapeutic threshold, the pathway can be reactivated. The preclinical data for this compound suggests that twice-daily dosing is necessary to maintain suppression of pERK.[1]
-
Cellular adaptation: Cells may adapt to the presence of the inhibitor over time through various resistance mechanisms.
Q4: How can pERK rebound be monitored in vivo?
pERK levels in tumor and surrogate tissues can be monitored using standard molecular biology techniques, including:
-
Immunoblotting (Western Blot): This method allows for the quantification of pERK and total ERK levels in tissue lysates.[1][11][12]
-
Immunohistochemistry (IHC): IHC provides spatial information about pERK expression within the tissue architecture.[13]
Troubleshooting Guide
Observation: pERK levels rebound to baseline or higher after initial suppression following a single dose of this compound.
| Possible Cause | Suggested Solution |
| Suboptimal Dosing Schedule | Preclinical data indicates that a single dose of this compound leads to pERK rebound after 10-12 hours.[1][12] It is recommended to implement a twice-daily (BID) dosing schedule to maintain sustained pERK inhibition.[1] |
| Inadequate Dose Level | The administered dose may not be sufficient to maintain a therapeutic concentration of this compound over the desired period. A dose-escalation study may be necessary to determine the optimal dose that provides sustained pERK inhibition without significant toxicity. Preclinical studies have shown dose-dependent tumor growth inhibition with 30-60 mg/kg of this compound.[1] |
| Variability in Drug Metabolism | Individual animal differences in drug metabolism can lead to variations in drug exposure and, consequently, pERK inhibition. Ensure consistent animal age, weight, and strain. Consider pharmacokinetic analysis to correlate drug exposure with pERK levels. |
| Assay Timing | The timing of tissue collection is critical for accurately assessing pERK inhibition. For a single-dose study, collect tissues at multiple time points (e.g., 1, 2, 4, 8, 12, and 24 hours) to capture the full pharmacodynamic profile, including the rebound phase.[1][13] |
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in Human Cancer Xenograft Models
| Cancer Model | Dosing Regimen (Oral Gavage) | Outcome | Reference |
| Colo-205 (Colon Cancer) | 30 mg/kg, twice daily | Significant tumor growth inhibition | [1] |
| Colo-205 (Colon Cancer) | 60 mg/kg, twice daily | Tumor regression | [1] |
| SK-MEL-28 (Melanoma) | 30 mg/kg, twice daily | Significant tumor growth inhibition | [1] |
| SK-MEL-28 (Melanoma) | 60 mg/kg, twice daily | Tumor regression | [1] |
Table 2: Pharmacodynamic Effects of a Single Dose of this compound in Colo-205 Xenografts
| Dose | Time Post-Dose | pERK Inhibition | pERK Rebound | Reference |
| 30-60 mg/kg | 1 hour | Significant inhibition | - | [1][11] |
| 30-60 mg/kg | 10-12 hours | - | Activity rebounded | [1][12] |
Experimental Protocols
1. In Vivo Xenograft Studies
-
Animal Models: Female athymic nude mice for Colo-205 colon cancer cells or SCID mice for SK-MEL-28 melanoma cells.[13]
-
Tumor Implantation: Subcutaneous injection of cancer cells.
-
Drug Administration: this compound administered by oral gavage.[1]
-
Dosing: As per experimental design (e.g., 30-60 mg/kg, twice daily).[1]
-
Monitoring: Tumor volumes measured regularly.
2. Immunoblot Analysis of pERK
-
Tissue Collection: Harvest xenograft tumors and normal skin tissues at specified time points after this compound administration.[1][11]
-
Lysate Preparation: Homogenize excised tissues to obtain whole-cell lysates.[1][11]
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated ERK (pERK) and total ERK (tERK), followed by secondary antibodies.[1][11]
-
Detection: Visualize and quantify protein bands.
3. Immunohistochemistry (IHC) for pERK
-
Tissue Preparation: Fix harvested tissues in formalin and embed in paraffin.
-
Sectioning: Cut thin sections of the tissue.
-
Staining: Stain tissue sections with an antibody against pERK.[13]
-
Analysis: Visualize and quantify pERK expression using microscopy. The percentage change of pERK from vehicle can be calculated.[13]
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound dosage to avoid pERK rebound.
References
- 1. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [escholarship.org]
- 4. JCI Insight - Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [insight.jci.org]
- 5. This compound: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. JCI Insight - Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [insight.jci.org]
- 12. (PDF) Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors. (2018) | Stergios J. Moschos | 126 Citations [scispace.com]
- 13. JCI Insight - Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [insight.jci.org]
Technical Support Center: Troubleshooting Loss of MK-8353 Activity in Long-Term Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals who are experiencing a loss of MK-8353 activity in long-term cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished or complete loss of this compound's inhibitory effect on ERK1/2 signaling in our cell cultures that have been treated for several days. What are the potential causes?
A1: The loss of this compound activity in long-term culture can be attributed to several factors, including:
-
Compound Instability: this compound, like many small molecules, may degrade over time in aqueous culture media at 37°C. Factors such as pH, exposure to light, and interactions with media components can contribute to its degradation.
-
Metabolism by Cells: The cultured cells may metabolize this compound, converting it into less active or inactive forms.
-
Cellular Resistance Mechanisms: Prolonged exposure to an inhibitor can lead to the development of cellular resistance. This can occur through various mechanisms, such as upregulation of the target protein (ERK1/2), activation of alternative signaling pathways, or increased drug efflux.[1][2][3]
-
Suboptimal Dosing Schedule: The initial concentration of this compound may not be sufficient to maintain effective inhibition over an extended period due to compound degradation or cellular uptake and metabolism. The half-life of the compound in the specific culture system might be shorter than anticipated.
-
Precipitation of the Compound: this compound may precipitate out of the culture medium over time, especially if its solubility limit is exceeded, leading to a decrease in the effective concentration.
Q2: How can we determine if our this compound stock solution or the compound in our culture medium has degraded?
A2: To assess the integrity of your this compound, you can perform the following:
-
Analytical Chemistry: The most definitive way to check for degradation is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] These methods can separate the intact this compound from any degradation products. A decrease in the peak corresponding to this compound and the appearance of new peaks would indicate degradation.
-
Functional Assay: A simple functional assay can provide indirect evidence of degradation. Prepare fresh dilutions of your this compound stock solution and test their activity in a short-term experiment (e.g., a 2-4 hour treatment) by measuring the inhibition of ERK1/2 phosphorylation (p-ERK) via Western blot. A significant decrease in potency compared to a fresh stock or previously recorded data suggests degradation.
Q3: What are the best practices for preparing and storing this compound to ensure its stability and activity?
A3: Proper handling and storage are crucial for maintaining the integrity of this compound.[4][6][7]
| Parameter | Recommendation | Rationale |
| Solvent | High-quality, anhydrous DMSO | This compound is soluble in DMSO. Using a high-purity, anhydrous grade minimizes the introduction of water, which can promote hydrolysis.[6] |
| Stock Solution Concentration | 10 mM | A standard concentration that is high enough for serial dilutions but not so high as to risk precipitation at storage temperatures. |
| Storage Temperature | -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) | Lower temperatures slow down chemical degradation processes.[7] |
| Aliquoting | Aliquot into small, single-use volumes | This prevents multiple freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock solution.[4] |
| Light Protection | Store in amber or foil-wrapped tubes | Protects the compound from light-induced degradation.[4] |
Q4: Our cells seem to be developing resistance to this compound. How can we confirm this and what can be done to mitigate it?
A4: To investigate and potentially overcome resistance, consider the following:
-
Dose-Response Analysis: Perform a dose-response curve with this compound on your long-term treated cells and compare it to the parental (untreated) cell line. A rightward shift in the IC50 value for the long-term treated cells indicates a decrease in sensitivity.
-
Target and Pathway Analysis: Use Western blotting to examine the expression levels of total ERK1/2 and phosphorylated ERK1/2 (p-ERK) in both sensitive and resistant cells after a short-term this compound treatment. An inability to suppress p-ERK in the long-term treated cells at concentrations that are effective in parental cells is a hallmark of resistance. Also, investigate potential upregulation of upstream activators (e.g., RAS, RAF, MEK) or activation of parallel survival pathways (e.g., PI3K/AKT).[8][9]
-
Combination Therapy: Consider combining this compound with an inhibitor of a parallel survival pathway to prevent or overcome resistance.[10]
-
Intermittent Dosing: Instead of continuous exposure, an intermittent dosing schedule (e.g., 3 days on, 2 days off) may help to reduce the selective pressure for the development of resistance.
Troubleshooting Guides
Issue 1: Progressive loss of p-ERK inhibition over several days of continuous this compound treatment.
This is a common issue that can be systematically addressed using the following workflow:
Issue 2: High variability in experimental results between long-term culture experiments.
Inconsistent results can often be traced back to subtle variations in experimental procedures.
| Potential Cause | Suggested Solution |
| Inconsistent Cell Seeding Density | Ensure that cells are seeded at the same density for each experiment and are in a logarithmic growth phase at the start of the treatment. |
| Variable this compound Concentration | Always prepare fresh working dilutions of this compound from a validated stock aliquot for each experiment. Avoid using old working solutions. |
| Differences in Media Composition | Use the same batch of media and serum for the entire duration of a long-term experiment to avoid variability in components that might interact with the compound. |
| Inconsistent Treatment Schedule | Adhere to a strict schedule for media changes and compound replenishment. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol describes a method to determine the stability of this compound in your specific cell culture medium over time using HPLC-MS.[11]
Materials:
-
This compound
-
Cell culture medium (with and without serum)
-
Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
HPLC-MS system
Procedure:
-
Preparation: Prepare a 10 µM working solution of this compound in your cell culture medium (test both with and without serum).
-
Incubation: Aliquot 1 mL of the this compound working solution into triplicate wells of a 24-well plate or into microcentrifuge tubes for each time point.
-
Time Points: Incubate the samples at 37°C and 5% CO₂. Collect samples at 0, 8, 24, 48, and 72 hours. The 0-hour sample should be processed immediately.
-
Sample Processing: At each time point, transfer 100 µL of the sample to a new tube. Add 200 µL of cold ACN containing the internal standard to precipitate any proteins.
-
Extraction: Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated material.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by a validated HPLC-MS method to determine the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample after normalizing to the internal standard.
Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol is for assessing the inhibitory activity of this compound by measuring the levels of phosphorylated ERK1/2.[12]
Materials:
-
Cultured cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and an anti-loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Imaging: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Signaling Pathway and Mechanism of Action
This compound is a potent and selective dual inhibitor of ERK1 and ERK2 (also known as MAPK3 and MAPK1, respectively).[13] It functions by both inhibiting the kinase activity of phosphorylated ERK and by preventing the phosphorylation of ERK by its upstream kinase, MEK.[8][13] This dual mechanism effectively shuts down the downstream signaling of the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival.[8][14][]
References
- 1. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Off-Target Effects of MK-8353 at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage potential off-target effects of the ERK1/2 inhibitor MK-8353, particularly when used at high concentrations in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with high concentrations of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: My cells exhibit unexpected toxicity or a phenotype inconsistent with ERK1/2 inhibition after treatment with high concentrations of this compound. What is the likely cause?
Possible Cause: At high concentrations, this compound may engage off-target kinases, leading to cellular responses that are independent of ERK1/2 inhibition. Kinase profiling studies have shown that at a concentration of 1.0 μM, this compound can inhibit CLK2, FLT4, and Aurora B by more than 50%.[1][2][3] Inhibition of these kinases can lead to various cellular effects, including altered cell cycle progression and apoptosis, which may be misinterpreted as on-target effects of ERK1/2 inhibition.
Suggested Solution:
-
Perform a Dose-Response Experiment: Determine the minimal effective concentration of this compound that inhibits ERK1/2 signaling without causing the unexpected phenotype. This will help to identify a therapeutic window for your specific cell line and assay.
-
Orthogonal Validation: Use a structurally different ERK1/2 inhibitor to see if the same phenotype is observed. If the phenotype is unique to this compound, it is more likely to be an off-target effect.
-
Assess Off-Target Kinase Activity: If you suspect inhibition of CLK2, FLT4, or Aurora B, assess the phosphorylation status of their known downstream substrates via western blot to confirm their inhibition in your experimental system.
Question 2: I am observing paradoxical activation of a signaling pathway that should be downstream of ERK1/2, even in the presence of high concentrations of this compound. Why is this happening?
Possible Cause: High concentrations of kinase inhibitors can sometimes lead to the activation of compensatory feedback loops or off-target activation of other kinases that can, in turn, activate the same or parallel pathways.[4] For instance, inhibition of a negative regulator of the pathway by an off-target effect of this compound could lead to paradoxical activation.
Suggested Solution:
-
Time-Course Experiment: Analyze the activation of the paradoxical pathway at different time points after this compound treatment. This may help to distinguish between immediate off-target effects and delayed feedback responses.
-
Broad Kinase Inhibitor Panel: If possible, use a broader panel of kinase inhibitors to dissect the signaling network and identify the specific off-target kinase responsible for the paradoxical activation.
-
Literature Review: Investigate known crosstalk between the ERK/MAPK pathway and other signaling pathways in your specific cellular context to identify potential feedback mechanisms.
Question 3: The inhibitory effect of this compound in my cellular assay is not sustained after washing out the compound, even at high initial concentrations. What does this indicate?
Possible Cause: While this compound is a potent inhibitor, its binding to ERK1/2 is reversible.[5][6] If the observed phenotype quickly reverses after compound removal, it suggests that the effect is due to the reversible inhibition of the target and that the initial high concentration did not lead to irreversible off-target effects. However, some inhibitors can accumulate within cells and be difficult to wash out completely.[7]
Suggested Solution:
-
Washout Experiment Protocol: Ensure a stringent washout protocol is followed to remove as much of the compound as possible. This typically involves multiple washes with fresh, compound-free media over a period of time.[7][8]
-
Assess Target Re-engagement: After the washout period, re-stimulate the cells with an appropriate growth factor and measure the phosphorylation of ERK1/2 and its downstream targets to confirm that the pathway can be reactivated.
-
Consider Compound Accumulation: If the effect persists even after extensive washing, consider performing analytical measurements (e.g., LC-MS/MS) on cell lysates to determine the intracellular concentration of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, potent, and selective dual mechanism inhibitor of ERK1 and ERK2 (also known as MAPK3 and MAPK1, respectively).[5][9] It inhibits both the catalytic activity of phosphorylated ERK1/2 and prevents the phosphorylation of ERK1/2 by its upstream kinase, MEK1/2.[2][5][6]
Q2: What is the known kinase selectivity profile of this compound?
A2: this compound is highly selective for ERK1/2. In a panel of 233 mammalian kinases, only three kinases (CLK2, FLT4, and Aurora B) showed greater than 50% inhibition at a 1.0 μM concentration of this compound.[1][2][9] No other kinases in the panel were inhibited by more than 35% at a 0.1 μM concentration.[1][2]
Q3: What are the recommended concentrations of this compound for cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiment. Complete suppression of pERK1/2 has been observed at 30 nM in A2058 melanoma cells.[2][9] For initial experiments, a concentration range of 10 nM to 1 µM is a reasonable starting point.
Q4: What are the known adverse effects of this compound from clinical studies that might be relevant to in vitro observations at high concentrations?
A4: In clinical trials, common adverse events associated with this compound included diarrhea, fatigue, nausea, and rash.[2][10][11][12] While these are systemic effects, they can sometimes be correlated with cellular toxicities observed at high concentrations in vitro. For example, gastrointestinal side effects might be related to effects on epithelial cell proliferation or survival.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (ERK1, activated) | 23.0 nM | [1][2] |
| This compound IC50 (ERK2, activated) | 8.8 nM | [1][2] |
| This compound IC50 (ERK2, non-activated) | 0.5 nM | [1][2] |
| Off-Target Kinases (>50% inhibition @ 1.0 μM) | CLK2, FLT4, Aurora B | [1][2][3] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine On-Target IC50 and Off-Target Toxicity
Objective: To determine the concentration of this compound that effectively inhibits ERK1/2 signaling and to identify the concentration at which off-target toxicity occurs in a specific cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
On-Target Readout (Western Blot): In a parallel plate, treat cells with the same concentrations of this compound for a shorter duration (e.g., 1-2 hours) before stimulating with a growth factor (e.g., EGF, FGF) for 15-30 minutes. Lyse the cells and perform a western blot to assess the phosphorylation status of ERK1/2 (p-ERK1/2) and a downstream target like RSK (p-RSK).
-
Toxicity Readout: For the 96-well plate with longer incubation, assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or crystal violet staining).
-
Data Analysis: For the western blot, quantify the band intensities to determine the IC50 for p-ERK1/2 inhibition. For the viability assay, plot the percentage of viable cells against the log of the this compound concentration and determine the CC50 (50% cytotoxic concentration).
Protocol 2: Washout Experiment to Assess Reversibility of Inhibition
Objective: To determine if the inhibitory effect of this compound is reversible in your cellular system.
Methodology:
-
Cell Treatment: Treat cells with a high concentration of this compound (e.g., 10x the IC50 for p-ERK inhibition) for a defined period (e.g., 1-2 hours). Include a vehicle-treated control group.
-
Washout: Remove the medium containing this compound. Wash the cells three times with a generous volume of pre-warmed, serum-free medium. After the final wash, add fresh, complete medium to the cells.
-
Recovery: Allow the cells to recover for different periods (e.g., 1, 4, 8, and 24 hours).
-
Re-stimulation and Lysis: At each recovery time point, stimulate the cells with a growth factor for 15-30 minutes. Lyse the cells immediately after stimulation.
-
Western Blot Analysis: Perform a western blot to assess the phosphorylation levels of ERK1/2 and its downstream targets. Compare the levels in the washout groups to the vehicle-treated and non-washed this compound-treated controls. A return of p-ERK1/2 signal upon stimulation indicates reversible inhibition.
Mandatory Visualizations
Caption: Simplified ERK/MAPK signaling pathway showing the dual inhibitory action of this compound.
Caption: A logical workflow for troubleshooting suspected off-target effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Facebook [cancer.gov]
- 7. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meridian.allenpress.com [meridian.allenpress.com]
- 12. JCI Insight - Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [insight.jci.org]
addressing MK-8353 solubility and stability issues in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility and stability challenges when working with the ERK1/2 inhibitor, MK-8353, in vitro. The following troubleshooting guides and frequently asked questions (FAQs) are designed to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally bioavailable inhibitor of both active and inactive forms of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] It exhibits a dual mechanism of action by not only inhibiting the kinase activity of ERK1/2 but also by preventing its phosphorylation by the upstream kinase MEK.[1][3] This action effectively blocks the MAPK/ERK signaling pathway, which is often upregulated in various cancers and plays a crucial role in tumor cell proliferation, differentiation, and survival.
Q2: What are the primary solvents for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) but is practically insoluble in water and ethanol.[2] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO.
Q3: How should I prepare and store this compound stock solutions?
A3: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to a concentration of 10-50 mg/mL.[2] Gentle warming (e.g., 37°C) and sonication can be used to aid dissolution. It is crucial to use fresh DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.[2] Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to one year for long-term stability.[1]
Q4: My this compound precipitates when I dilute the DMSO stock in my aqueous cell culture medium. What can I do?
A4: This is a common issue for poorly water-soluble compounds. The rapid change in solvent polarity causes the compound to fall out of solution. The following strategies can help prevent precipitation:
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the inhibitor.
-
Stepwise dilution: Perform a serial dilution of the DMSO stock. First, dilute the stock into a small volume of medium or a serum-containing solution, and then add this intermediate dilution to your final culture volume.
-
Rapid mixing: Add the this compound stock solution drop-wise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Lower the final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize both solubility issues and potential cytotoxicity.
Q5: What is the stability of this compound in cell culture medium?
A5: Specific stability data for this compound in various cell culture media is not extensively published and can be influenced by factors such as media composition, pH, and the presence of serum.[4] It is highly recommended that researchers determine the stability of this compound under their specific experimental conditions, especially for long-term experiments (e.g., >24 hours). A detailed protocol for assessing stability is provided in the "Experimental Protocols" section. For multi-day experiments, consider refreshing the media with a new dose of this compound every 24-48 hours to maintain a consistent effective concentration.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
-
Possible Cause 1: Precipitation of this compound in the culture medium.
-
Solution: Visually inspect your culture plates under a microscope for any signs of crystalline precipitate after adding the inhibitor. If precipitation is observed, refer to the strategies outlined in FAQ Q4 to improve solubility. It is also advisable to determine the maximum soluble concentration of this compound in your specific medium by preparing serial dilutions and observing for precipitation.
-
-
Possible Cause 2: Degradation of this compound during the experiment.
-
Solution: The chemical stability of this compound in the complex environment of cell culture medium at 37°C may be limited. For experiments lasting longer than 24 hours, it is recommended to either replace the medium with freshly prepared inhibitor-containing medium every 24 hours or to perform a stability study to determine the degradation rate (see "Experimental Protocols" for a general method).
-
-
Possible Cause 3: Adsorption to plasticware.
-
Solution: Poorly soluble compounds can sometimes adsorb to the plastic surfaces of culture plates and pipette tips, reducing the effective concentration. Using low-protein-binding plasticware can help mitigate this issue. Include a control well with the inhibitor in the medium but without cells to assess the extent of non-specific binding.
-
Issue 2: High background or off-target effects in experiments.
-
Possible Cause 1: High final DMSO concentration.
-
Solution: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%. High concentrations of DMSO can have independent biological effects on cells. Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO as used for the inhibitor treatment.
-
-
Possible Cause 2: Cytotoxicity at high inhibitor concentrations.
-
Solution: While this compound is a selective inhibitor, high concentrations may lead to off-target effects or general cytotoxicity. It is important to perform a dose-response experiment to determine the optimal concentration range for inhibiting ERK1/2 signaling without causing significant cell death.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility in DMSO | 50 mg/mL (~72.27 mM) - 100 mg/mL (~144.54 mM) | [1][2] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Ethanol | Insoluble | [2] |
| Powder Storage | -20°C for up to 3 years | [1] |
| DMSO Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 1 year | [1] |
Table 2: In Vitro Potency of this compound
| Assay Type | Target | IC₅₀ | Reference |
| Cell-free assay | Activated ERK1 | 23.0 nM | [2] |
| Cell-free assay | Activated ERK2 | 8.8 nM | [2] |
| Cell-free assay | Nonactivated ERK2 | 0.5 nM | [2] |
| Cell Proliferation (A2058) | - | 371 nM | [1] |
| Cell Proliferation (HT-29) | - | 51 nM | [1] |
| Cell Proliferation (Colo-205) | - | 23 nM | [1] |
Mandatory Visualization
Caption: Workflow for preparing this compound working solutions and troubleshooting precipitation.
Caption: Simplified MAPK signaling pathway showing the dual inhibitory action of this compound on ERK1/2.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Cell culture medium (pre-warmed to 37°C)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (10 mM): a. In a sterile environment, accurately weigh out the desired amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution (Molecular Weight of this compound is 691.84 g/mol ). c. Vortex the tube thoroughly for 2-3 minutes to dissolve the compound. If necessary, use a sonicator or gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. d. Visually confirm that the solution is clear and free of any precipitate. e. Aliquot the stock solution into single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
-
Working Solution Preparation (Example for a 10 µM final concentration): a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Ensure your complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C. c. To prepare a 10 µM working solution, a 1:1000 dilution is required. d. While gently vortexing or swirling the pre-warmed medium, add the required volume of the 10 mM stock solution drop-wise. For example, to make 10 mL of 10 µM working solution, add 10 µL of the 10 mM stock to 9.99 mL of medium. This results in a final DMSO concentration of 0.1%. e. Visually inspect the final working solution for any signs of precipitation. If observed, prepare a fresh solution using a stepwise dilution method.
Protocol 2: General Method for Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over a defined period by quantifying its concentration using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution in DMSO
-
Cell culture medium of interest (with and without serum, if applicable)
-
Sterile multi-well plates (e.g., 24-well)
-
Humidified incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (optional, for mobile phase modification)
-
Sterile centrifuge tubes and pipette tips
Procedure:
-
Preparation of Samples: a. Prepare a working solution of this compound in your cell culture medium at the desired final concentration (e.g., 10 µM). Prepare a sufficient volume for all time points. b. Dispense equal volumes (e.g., 1 mL) of the this compound-containing medium into multiple wells of a sterile plate. Create separate plates or wells for each time point to be tested. c. As a control, prepare a set of samples in a simple buffer like Phosphate-Buffered Saline (PBS) to assess inherent aqueous stability.
-
Incubation: a. Place the plates in a humidified incubator at 37°C with 5% CO₂.
-
Sample Collection: a. At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect an aliquot (e.g., 200 µL) from the wells. The t=0 sample should be collected immediately after preparation. b. For samples containing serum, perform a protein precipitation step by adding 2-3 volumes of ice-cold acetonitrile to each aliquot. Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins. c. Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
HPLC Analysis: a. Develop a suitable HPLC method to separate this compound from potential degradation products. A generic starting method could be a C18 column with a gradient elution of water and acetonitrile (both may contain 0.1% formic acid). b. Inject the prepared samples onto the HPLC system. c. Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance. d. Integrate the peak area of the this compound peak at each time point.
-
Data Analysis: a. Calculate the percentage of this compound remaining at each time point by normalizing the peak area to the peak area at t=0. b. % Remaining = (Peak Area at time 't' / Peak Area at time 0) x 100 c. Plot the percentage of this compound remaining versus time to visualize the degradation profile. This data will help in designing long-term experiments by indicating if and when the medium needs to be replenished with fresh compound.
References
Technical Support Center: Overcoming Acquired Resistance to MK-8353
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to the ERK1/2 inhibitor, MK-8353, in cancer cells.
I. Troubleshooting Guides
This section provides solutions to common problems researchers may face during their experiments with this compound resistant cell lines.
1. Generating this compound Resistant Cell Lines
Problem: Difficulty in establishing a stable this compound resistant cell line.
| Possible Cause | Recommended Solution |
| Initial drug concentration is too high, leading to excessive cell death. | Start with a low concentration of this compound (e.g., the IC20 or IC30 value for the parental cell line) and gradually increase the concentration in a stepwise manner as cells adapt. |
| Inconsistent drug exposure. | Ensure consistent drug pressure by replacing the media with fresh this compound-containing media every 2-3 days. |
| Heterogeneous cell population. | After establishing a resistant population, perform single-cell cloning to isolate and expand clonal populations with a stable resistant phenotype. |
| Mycoplasma contamination. | Regularly test cell cultures for mycoplasma contamination, as it can affect cell growth and drug response. |
2. Inconsistent Cell Viability Assay Results
Problem: High variability in IC50 values for this compound in resistant vs. parental cell lines.
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. Optimize seeding density to ensure cells are in the logarithmic growth phase throughout the assay. |
| Drug degradation. | Prepare fresh dilutions of this compound from a stock solution for each experiment. |
| Assay endpoint is not optimal. | Determine the optimal assay duration (e.g., 48, 72, or 96 hours) by performing a time-course experiment. |
| Metabolic activity of resistant cells differs from parental cells. | If using metabolic assays like MTT or CCK-8, validate the results with a direct cell counting method (e.g., trypan blue exclusion) or a fluorescence-based viability assay. |
3. Western Blotting for p-ERK/Total ERK
Problem: Difficulty in detecting a clear difference in p-ERK levels between sensitive and resistant cells upon this compound treatment.
| Possible Cause | Recommended Solution |
| Suboptimal antibody performance. | Use validated antibodies for p-ERK (Thr202/Tyr204) and total ERK. Titrate the antibody concentration to find the optimal dilution. |
| Inefficient protein extraction or phosphatase activity. | Use a lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice throughout the extraction process. |
| High basal p-ERK levels in resistant cells. | Even with this compound treatment, resistant cells may maintain a higher basal level of p-ERK. Ensure you have untreated controls for both parental and resistant lines to assess the fold-change in inhibition. |
| Loading control variability. | Normalize p-ERK levels to total ERK expression for each sample to account for any loading differences. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, potent, and selective dual-mechanism inhibitor of ERK1 and ERK2.[1][2] This means it not only inhibits the catalytic activity of active, phosphorylated ERK (p-ERK) but also binds to unphosphorylated ERK, preventing its phosphorylation and activation by the upstream kinase MEK.[1][3]
Q2: What are the known mechanisms of acquired resistance to this compound and other ERK inhibitors?
A2: Research has identified several key mechanisms of acquired resistance to ERK inhibitors, including:
-
On-target mutations in ERK1/2: These mutations can prevent the inhibitor from binding effectively to the kinase.[4]
-
Amplification and overexpression of ERK2: Increased levels of the target protein can overcome the inhibitory effect of the drug.[4]
-
Overexpression of receptor tyrosine kinases (RTKs) such as EGFR and ERBB2: This can lead to the activation of alternative signaling pathways that bypass the need for ERK signaling or reactivate the MAPK pathway.[4]
-
Activation of parallel signaling pathways: Upregulation of pathways like the PI3K/AKT/mTOR pathway can provide alternative survival signals to the cancer cells.
Q3: My this compound resistant cells show increased expression of EGFR. How can I confirm this is the resistance mechanism?
A3: To confirm the role of EGFR overexpression in resistance, you can perform the following experiments:
-
Treat the resistant cells with an EGFR inhibitor (e.g., gefitinib, erlotinib) alone and in combination with this compound. A synergistic effect would suggest that EGFR signaling is a key resistance mechanism.
-
Knockdown EGFR expression in the resistant cells using siRNA or shRNA. If EGFR knockdown re-sensitizes the cells to this compound, it confirms its role in resistance.
-
Analyze downstream signaling pathways. Check for increased phosphorylation of EGFR and activation of its downstream effectors in the resistant cells.
Q4: Can combination therapy be used to overcome this compound resistance?
A4: Yes, combination therapy is a promising strategy. Based on the identified resistance mechanisms, potential combination partners for this compound include:
-
MEK inhibitors: To further suppress the MAPK pathway.[4]
-
EGFR/ERBB2 inhibitors: To target RTK-driven resistance.[4]
-
PI3K/mTOR inhibitors: To block parallel survival pathways.[4]
III. Data Presentation
Table 1: In Vitro Potency of this compound in Sensitive and Resistant Cancer Cell Lines (Example Data)
| Cell Line | Cancer Type | Status | This compound IC50 (nM) | Reference |
| A2058 | Melanoma | Sensitive | 23 | [5] |
| HT-29 | Colorectal | Sensitive | 51 | [5] |
| Colo-205 | Colorectal | Sensitive | 371 | [5] |
| A375-R | Melanoma | This compound Resistant | > 5000 | Fictional |
| HT-29-R | Colorectal | This compound Resistant | > 8000 | Fictional |
Note: IC50 values for resistant lines are hypothetical and for illustrative purposes.
IV. Experimental Protocols
1. Protocol for Generating this compound Resistant Cell Lines (Dose-Escalation Method)
-
Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CCK-8).
-
Start by culturing the parental cells in media containing a low concentration of this compound (e.g., IC20).
-
Maintain the cells in this drug-containing medium, changing the medium every 2-3 days. When the cells reach 70-80% confluency, subculture them as usual, always in the presence of the same drug concentration.
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold).
-
Repeat this process of adaptation and dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50).
-
Characterize the resistant phenotype by determining the new IC50 and comparing it to the parental cell line.
-
Cryopreserve the resistant cell line at various passages.
2. Protocol for Western Blot Analysis of p-ERK and Total ERK
-
Cell Lysis:
-
Treat parental and resistant cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes and then centrifuge to collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane using a mild stripping buffer.
-
Wash, block, and re-probe the membrane with a primary antibody against total ERK1/2 to use as a loading control.
-
V. Visualizations
Caption: MAPK signaling pathway and mechanisms of resistance to this compound.
Caption: Experimental workflow for studying and overcoming this compound resistance.
Caption: A logical troubleshooting guide for common experimental issues.
References
dealing with high background in MK-8353 western blots
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background issues in Western blot experiments utilizing the ERK1/2 inhibitor, MK-8353.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its target in Western blotting?
A1: this compound is a potent and selective, orally bioavailable dual-mechanism inhibitor of ERK1 and ERK2 (Extracellular signal-regulated kinases 1 and 2).[1][2][3] In a Western blot experiment, this compound is not the target of detection itself, but rather a tool to study the MAPK/ERK signaling pathway. Typically, researchers use Western blotting to detect the downstream effects of this compound treatment on the phosphorylation status of ERK1/2 (pERK1/2) and its substrates, such as RSK.[1][4][5] A successful experiment will show a dose-dependent decrease in the pERK1/2 signal in cells or tissues treated with this compound.[1][4]
Q2: What is the mechanism of action of this compound?
A2: this compound has a dual mechanism of action. It not only inhibits the kinase activity of both active (phosphorylated) and inactive (unphosphorylated) ERK1 and ERK2, but it also prevents the phosphorylation of ERK1/2 by its upstream kinase, MEK1/2.[1][2][6] This comprehensive inhibition makes it a powerful tool for studying the MAPK pathway.
Q3: Why am I seeing high background on my pERK1/2 Western blot after this compound treatment?
A3: High background in Western blotting can arise from a variety of factors, and is a common issue.[7][8][9][10][11] When specifically investigating pERK1/2 levels following this compound treatment, common causes for high background include:
-
Suboptimal antibody concentrations: Both primary (anti-pERK1/2) and secondary antibody concentrations may be too high, leading to non-specific binding.
-
Insufficient blocking: The blocking step is crucial to prevent non-specific antibody binding to the membrane. Inadequate blocking time or an inappropriate blocking agent can result in high background.
-
Inadequate washing: Insufficient washing steps will not effectively remove unbound primary and secondary antibodies, contributing to background noise.
-
Membrane handling: Allowing the membrane to dry out at any stage can cause irreversible, non-specific antibody binding.
-
Lysate quality: The quality of your cell or tissue lysate can impact the background. For instance, tissue extracts may have a higher tendency to produce non-specific bands.[12]
Troubleshooting Guide: High Background in this compound pERK1/2 Western Blots
This guide provides a systematic approach to troubleshooting high background issues.
Problem: Uniformly High Background
This often appears as a dark, consistent haze across the entire blot, making it difficult to visualize specific bands.
| Potential Cause | Troubleshooting Step | Recommendation |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies. | Start with the manufacturer's recommended dilution and perform a dilution series (e.g., 1:1000, 1:2500, 1:5000, 1:10,000) to find the optimal concentration that provides a strong signal with low background. |
| Insufficient Blocking | Optimize the blocking step. | Increase the blocking time to 2 hours at room temperature or overnight at 4°C. Increase the concentration of your blocking agent (e.g., from 3% to 5% BSA or non-fat milk). Consider switching your blocking agent. For phospho-antibodies like pERK1/2, BSA is generally preferred over milk, as milk contains phosphoproteins (casein) that can cause non-specific binding.[7][9] |
| Inadequate Washing | Increase the number and duration of washes. | Increase the number of washes to 4-5 times for 10-15 minutes each with agitation. Ensure you are using a sufficient volume of wash buffer (e.g., TBST) to fully submerge the membrane. |
| Membrane Dried Out | Ensure the membrane remains wet throughout the procedure. | Use sufficient volumes of buffers during all incubation and washing steps to prevent the membrane from drying out.[8][10] |
| Contaminated Buffers | Prepare fresh buffers. | Make fresh blocking and wash buffers for each experiment to avoid contamination and degradation of components like Tween 20. |
Problem: Non-Specific Bands
This manifests as multiple, distinct bands in addition to the expected band for pERK1/2.
| Potential Cause | Troubleshooting Step | Recommendation |
| Primary Antibody Cross-Reactivity | Verify antibody specificity. | Check the antibody datasheet for information on species reactivity and potential cross-reactivities. If possible, include a positive control (e.g., lysate from cells known to express high levels of pERK1/2) and a negative control (e.g., lysate from cells where the MAPK pathway is not activated). |
| Secondary Antibody Non-Specific Binding | Run a secondary antibody-only control. | Perform a Western blot where you omit the primary antibody incubation step. If you still see bands, your secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody.[7] |
| Sample Overloading | Reduce the amount of protein loaded. | Load a smaller amount of total protein per lane (e.g., 10-20 µg instead of 30-40 µg) to reduce the likelihood of non-specific antibody binding to abundant proteins. |
| Sample Degradation | Ensure proper sample preparation and storage. | Always add protease and phosphatase inhibitors to your lysis buffer. Prepare fresh lysates and keep them on ice. |
Experimental Protocols
Protocol: Western Blot for pERK1/2 Following this compound Treatment
This protocol provides a general framework. Optimal conditions may need to be determined empirically.
-
Cell Culture and Treatment:
-
Plate cells (e.g., A2058 melanoma cells, which have a BRAF mutation leading to constitutive MAPK pathway activation) and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 30, 100 nM) for a specified time (e.g., 24 hours).[4] Include a vehicle control (e.g., DMSO).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against pERK1/2 (e.g., rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature with agitation.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature with agitation.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory points of this compound.
Caption: Troubleshooting workflow for high background in Western blots.
References
- 1. This compound: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Facebook [cancer.gov]
- 4. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SCH900353 (this compound) - Chemietek [chemietek.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. bio-rad.com [bio-rad.com]
- 9. sinobiological.com [sinobiological.com]
- 10. clyte.tech [clyte.tech]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Why do I see high background by western blot when probing for phospho-AMPK (Thr172)? | Cell Signaling Technology [cellsignal.com]
adjusting MK-8353 treatment time for maximal ERK inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of MK-8353, a potent and selective ERK1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, selective, and potent dual-mechanism inhibitor of ERK1 and ERK2.[1][2] It inhibits the kinase activity of already phosphorylated (active) ERK and also prevents the phosphorylation of unphosphorylated (inactive) ERK by MEK.[2][3][4] This dual action ensures a comprehensive shutdown of ERK signaling.
Q2: What is the optimal concentration of this compound for in vitro experiments?
A2: The optimal concentration is cell-line dependent. However, studies have shown complete suppression of phosphorylated ERK1/2 (pERK1/2) at a concentration of 30 nM in A2058 melanoma cells after 24 hours of treatment.[5] The IC50 values for inhibiting cell proliferation vary across different cell lines, for example, 23 nM in Colo-205, 51 nM in HT-29, and 371 nM in A2058 cells.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: What is the recommended treatment duration for maximal ERK inhibition in vitro?
A3: For in vitro studies, a 24-hour treatment with this compound has been shown to be effective for complete suppression of pERK.[3][5][6] However, the onset of action is rapid. Significant inhibition of pERK in vivo has been observed as early as 1 hour post-treatment.[5] For time-course experiments, it is advisable to test a range of time points (e.g., 1, 4, 8, 12, and 24 hours) to determine the optimal duration for your specific research question.
Q4: How should this compound be administered for in vivo studies?
A4: this compound is orally bioavailable and typically administered via oral gavage.[1][5] Due to its pharmacokinetic profile, with a half-life of 1.3–2.8 hours in mice, twice-daily (BID) dosing is recommended for sustained ERK inhibition and has been used in both preclinical and clinical studies.[1][5][7][8][9][10]
Q5: What is the expected duration of ERK inhibition in vivo after a single dose?
A5: In vivo studies using Colo-205 human colon cancer xenografts have demonstrated that a single oral dose of this compound leads to significant inhibition of pERK as early as 1 hour after administration. However, the inhibitory effect begins to rebound after 10-12 hours.[5] This rebound effect underscores the necessity for a twice-daily dosing schedule to maintain maximal ERK inhibition.
Troubleshooting Guides
Problem 1: Sub-optimal ERK inhibition observed in Western blot analysis.
-
Possible Cause 1: Insufficient drug concentration.
-
Solution: Perform a dose-response experiment to determine the optimal IC50 for your cell line. Start with a concentration range of 10 nM to 1 µM.
-
-
Possible Cause 2: Inappropriate treatment duration.
-
Solution: Conduct a time-course experiment. While significant inhibition can be seen early, maximal and sustained inhibition might require longer incubation times (e.g., up to 24 hours).
-
-
Possible Cause 3: Cell confluence and serum stimulation.
-
Solution: Ensure cells are in the logarithmic growth phase and are not overly confluent. For experiments investigating basal ERK activity, serum-starve the cells for 12-24 hours before adding this compound. If investigating growth factor-induced ERK activation, add the growth factor after pre-treatment with this compound for an appropriate duration.
-
Problem 2: Inconsistent results in in vivo studies.
-
Possible Cause 1: Insufficient drug exposure.
-
Solution: Ensure correct preparation and administration of this compound. Due to its pharmacokinetics, twice-daily oral gavage is crucial for maintaining effective plasma concentrations.
-
-
Possible Cause 2: Timing of tissue harvesting.
-
Solution: For pharmacodynamic studies, harvest tissues at time points that reflect both peak and trough drug exposure. Based on existing data, consider harvesting tissues 1-4 hours post-dose for peak inhibition and 10-12 hours post-dose to observe potential rebound.[5]
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | ERK1 | ERK2 |
| Enzymatic IC50 | 20 nM[1] / 23.0 nM[3][5][11] | 7 nM[1] / 8.8 nM[3][5][11] |
Table 2: Cellular Proliferation IC50 of this compound
| Cell Line | Cancer Type | IC50 |
| Colo-205 | Colon | 23 nM[3] |
| HT-29 | Colon | 51 nM[3] |
| A2058 | Melanoma | 371 nM[3] |
| Malme-3M | Melanoma | 21 nM[11] |
| NCI-H292 | Lung | 130 nM[11] |
| A-549 | NSCLC | 230 nM[11] |
| 8505C | Thyroid | 210 nM[11] |
| SW-626 | Ovarian | 108 nM[11] |
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Half-life (t1/2) | Oral Bioavailability (%) |
| Mouse | 1.3 - 2.8 h[1][3] | 23 - 80%[1][3] |
| Rat | 1.3 - 2.8 h[1][3] | 23 - 80%[1][3] |
| Dog | 1.3 - 2.8 h[1][3] | 23 - 80%[1][3] |
| Monkey | - | 2%[1][3] |
Experimental Protocols
Protocol 1: In Vitro Western Blot for pERK Inhibition
-
Cell Culture: Plate cells (e.g., A2058 or Colo-205) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): If assessing basal pERK levels, replace the growth medium with a serum-free medium and incubate for 12-24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a culture medium to the desired final concentrations (e.g., 0, 3, 10, 30, 100, 300 nM).[3]
-
Incubation: Add the this compound containing medium to the cells and incubate for the desired time (e.g., 1, 4, 8, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against pERK1/2 (e.g., Thr202/Tyr204) and total ERK1/2. Use an appropriate secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: In Vivo Pharmacodynamic Study of pERK Inhibition
-
Animal Model: Use female athymic nude mice bearing human tumor xenografts (e.g., Colo-205).
-
This compound Administration: Prepare this compound in an appropriate vehicle (e.g., 0.4% hydroxypropyl methylcellulose). Administer a single dose of this compound (e.g., 30-60 mg/kg) via oral gavage.
-
Tissue Harvesting: At specified time points post-dose (e.g., 1, 4, 8, 10, 12 hours), euthanize the mice and harvest both tumor and normal skin tissues.
-
Tissue Lysis: Immediately homogenize the tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Perform Western blotting on the tissue lysates as described in Protocol 1 to assess the levels of pERK and total ERK.
Visualizations
Caption: Dual mechanism of this compound on the MAPK/ERK signaling pathway.
Caption: Recommended experimental workflows for assessing this compound efficacy.
Caption: Decision-making flowchart for optimizing this compound treatment.
References
- 1. This compound: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [insight.jci.org]
- 7. escholarship.org [escholarship.org]
- 8. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. JCI Insight - Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [insight.jci.org]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mitigating MK-8353-Induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to MK-8353-induced cytotoxicity in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable and potent dual inhibitor of ERK1 and ERK2 kinases.[1] Its mechanism involves both the inhibition of ERK1/2 catalytic activity and the prevention of their phosphorylation by the upstream kinase MEK.[1] By blocking the MAPK signaling pathway, this compound can inhibit the proliferation and survival of cancer cells where this pathway is constitutively active.[2]
Q2: What are the known cytotoxic effects of this compound on normal cells from clinical trials?
Clinical trials of this compound have reported several adverse events, which can be indicative of its effects on normal cells. The most common side effects include diarrhea, fatigue, nausea, and rash.[3][4] Dose-limiting toxicities have been observed at higher concentrations.[3][4]
Q3: Why is it important to mitigate this compound's cytotoxicity in normal cells during my experiments?
Q4: What are the general strategies to reduce the cytotoxicity of kinase inhibitors like this compound in normal cells?
Several strategies can be employed to mitigate the off-target effects of kinase inhibitors. These include optimizing the dosing schedule (e.g., intermittent dosing), co-administration with cytoprotective agents, and careful selection of experimental models and conditions.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in normal cell lines at effective cancer cell-killing concentrations.
Possible Cause: Continuous high-dose exposure to this compound may overwhelm the cellular stress responses in normal cells, leading to apoptosis or necrosis.
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Perform a dose-response curve with a wide range of this compound concentrations on both your cancer and normal cell lines to determine the therapeutic index.
-
Aim for the lowest effective concentration in cancer cells that shows minimal toxicity in normal cells.
-
-
Implement an Intermittent Dosing Schedule:
-
Instead of continuous exposure, try a "drug holiday" approach. For example, treat cells for 24-48 hours, followed by a 24-48 hour period in drug-free media. This can allow normal cells to recover while still exerting an anti-proliferative effect on cancer cells.
-
-
Co-treatment with a Cytoprotective Agent:
-
Consider the use of antioxidants, such as N-acetylcysteine (NAC), which can help mitigate oxidative stress, a common mechanism of drug-induced cytotoxicity.
-
Issue 2: Inconsistent results or unexpected off-target effects in experiments.
Possible Cause: The observed effects may not be solely due to ERK1/2 inhibition. Like many kinase inhibitors, this compound could have off-target activities, especially at higher concentrations.
Troubleshooting Steps:
-
Confirm On-Target ERK1/2 Inhibition:
-
Perform a western blot to analyze the phosphorylation status of ERK1/2 and its downstream target, RSK. A potent and specific inhibitor should reduce p-ERK and p-RSK levels at concentrations that do not cause widespread cell death.
-
-
Evaluate Apoptosis Markers:
-
Use assays such as Annexin V/PI staining or caspase activity assays to determine if the observed cell death is due to apoptosis. This can help to understand the mechanism of cytotoxicity.
-
-
Titrate DMSO Concentration:
-
Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is below the toxic threshold for your cell lines (typically <0.1%).
-
Data Presentation
Table 1: Summary of Common Adverse Events of this compound in Clinical Trials
| Adverse Event | Frequency |
| Diarrhea | 44%[3][4] |
| Fatigue | 40%[3][4] |
| Nausea | 32%[3][4] |
| Rash | 28%[3][4] |
This data is derived from human clinical trials and may not directly translate to in vitro or in vivo pre-clinical models, but it provides an indication of potential on-target toxicities in normal tissues.
Experimental Protocols
Protocol 1: In Vitro Intermittent Dosing of this compound
Objective: To reduce the cytotoxicity of this compound in normal cells while maintaining its efficacy in cancer cells using an intermittent exposure schedule.
Materials:
-
Cancer cell line of interest
-
Normal (non-cancerous) cell line for comparison
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed both cancer and normal cells in separate 96-well plates at their optimal density for a 72-96 hour experiment. Allow cells to adhere overnight.
-
Continuous Dosing (Control): Treat a set of wells for each cell line with a serial dilution of this compound for the entire duration of the experiment (e.g., 72 hours).
-
Intermittent Dosing:
-
Schedule A (24h on/24h off): Treat a set of wells with the same serial dilution of this compound for 24 hours. After 24 hours, carefully aspirate the medium containing this compound and replace it with fresh, drug-free medium. After another 24 hours, re-introduce the medium containing the respective concentrations of this compound for a final 24 hours.
-
Schedule B (48h on/24h off): Treat a set of wells with the serial dilution of this compound for 48 hours. Then, replace with drug-free medium for the final 24 hours.
-
-
Endpoint Analysis: At the end of the total experimental duration (e.g., 72 hours), perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Compare the dose-response curves of the continuous versus intermittent dosing schedules for both cell lines. The goal is to identify an intermittent schedule that maintains a significant therapeutic window (larger difference in viability between cancer and normal cells) compared to the continuous schedule.
Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate this compound Cytotoxicity
Objective: To assess the ability of the antioxidant NAC to protect normal cells from this compound-induced cytotoxicity.
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
N-acetylcysteine (NAC) solution (freshly prepared in sterile water or PBS)
-
96-well plates
-
Cell viability assay reagent
-
Incubator
Procedure:
-
Cell Seeding: Seed both cell lines in 96-well plates and allow them to adhere overnight.
-
Determine Optimal NAC Concentration: In a separate experiment, treat the normal cells with a range of NAC concentrations (e.g., 1-10 mM) to determine the highest non-toxic concentration.
-
Co-treatment:
-
Pre-treat a set of wells for both cell lines with the optimal, non-toxic concentration of NAC for 1-2 hours.
-
After pre-treatment, add a serial dilution of this compound to the NAC-containing medium.
-
-
Control Groups:
-
Cells treated with this compound alone.
-
Cells treated with NAC alone.
-
Untreated cells (vehicle control).
-
-
Incubation: Incubate the plates for 48-72 hours.
-
Endpoint Analysis: Perform a cell viability assay.
-
Data Analysis: Compare the viability of normal cells treated with this compound alone versus those co-treated with NAC. A rightward shift in the dose-response curve for the normal cells in the co-treatment group would indicate a cytoprotective effect of NAC.
Mandatory Visualizations
Caption: Mechanism of action of this compound on the MAPK signaling pathway.
Caption: Logical workflow for troubleshooting and mitigating this compound cytotoxicity.
References
Technical Support Center: Best Practices for Long-Term Storage of MK-8353 Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the long-term storage, handling, and stability assessment of MK-8353 solutions. Adherence to these best practices is critical for ensuring the integrity, potency, and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the most common and recommended solvent for reconstituting this compound to create high-concentration stock solutions. It is crucial to use a fresh, unopened bottle of anhydrous DMSO to minimize moisture content, which can lead to compound degradation through hydrolysis.
Q2: At what temperature should I store my this compound stock solutions?
A2: For long-term stability, it is recommended to store aliquoted this compound stock solutions at -80°C. For short-term storage, -20°C is acceptable. To prevent degradation, it is imperative to avoid repeated freeze-thaw cycles.
Q3: How should I handle the powdered form of this compound upon receipt?
A3: Upon receipt, the powdered form of this compound should be stored at -20°C, protected from light and moisture. For extended long-term storage of the solid compound, -80°C is the optimal temperature to minimize any potential degradation over time.
Q4: Can I store diluted, ready-to-use this compound solutions in aqueous buffers?
A4: It is not recommended to store diluted this compound in aqueous solutions for extended periods. Such solutions are more prone to degradation and precipitation. Always prepare fresh dilutions from your frozen DMSO stock solution immediately before each experiment.
Q5: What are the visual signs that my this compound solution may have degraded or precipitated?
A5: Visual indicators of potential issues include the appearance of crystals or precipitate in the solution upon thawing, or a change in the color of the solution. If you observe any of these changes, it is advisable to perform a quality control check or prepare a fresh stock solution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Stock Solution Upon Thawing | - The compound has low solubility at colder temperatures.- The DMSO has absorbed moisture, reducing its solubilizing capacity. | 1. Gently warm the vial to room temperature and vortex thoroughly to redissolve the compound.2. Brief sonication in a water bath can also aid in redissolution.3. Ensure you are using anhydrous DMSO for stock preparation. |
| Precipitation in Aqueous Media During Experiments | - "Solvent shock" from adding a concentrated DMSO stock directly to an aqueous buffer.- The final concentration of this compound exceeds its aqueous solubility. | 1. Perform serial dilutions of the concentrated stock in 100% DMSO first to create intermediate, less concentrated stocks.2. Add the final, smaller volume of a less concentrated DMSO stock to your culture medium or buffer.3. Ensure the final DMSO concentration in your assay is as low as possible (ideally <0.1%) to minimize solvent effects and maintain solubility. |
| Loss of Biological Activity Over Time | - Chemical degradation of this compound due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light, moisture). | 1. Confirm the purity and concentration of your stock solution using a stability-indicating analytical method such as HPLC (see Experimental Protocols).2. If degradation is confirmed, discard the old stock and prepare a fresh solution from the solid compound.3. Strictly adhere to recommended storage and handling procedures, including aliquoting and protection from light. |
| Inconsistent Experimental Results | - Inaccurate pipetting of the inhibitor.- Partial precipitation of the compound in the stock or working solutions.- Degradation of the compound. | 1. Ensure your pipettes are properly calibrated.2. Visually inspect solutions for any precipitate before use and follow the steps for redissolution if necessary.3. Prepare fresh working solutions for each experiment from a properly stored and aliquoted stock. |
Summary of Storage Conditions and Stability
| Form | Solvent | Storage Temperature | Short-Term Stability | Long-Term Stability |
| Powder | N/A | -20°C or -80°C | N/A | Years (when protected from light and moisture) |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 month | Not Recommended |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 1 month | Up to 6 months or longer |
| Working Dilution | Aqueous Buffer/Media | Not Recommended | Prepare Fresh | Not Recommended |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Materials:
-
This compound (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance and pipettes
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight of this compound: ~691.84 g/mol ). For 1 mL of a 10 mM stock solution, weigh out 0.692 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, amber vials.
-
Store the aliquots at -80°C.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a general reverse-phase HPLC method to assess the stability of this compound solutions by quantifying the parent compound and detecting potential degradation products.
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (a general starting point is 254 nm; this should be optimized by determining the UV spectrum of a pure standard).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
For a time-zero (T0) sample, dilute the freshly prepared this compound stock solution in the mobile phase to a final concentration within the linear range of the detector (e.g., 10-50 µg/mL).
-
For stability testing, incubate aliquots of the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light vs. exposed to light).
-
At each time point, thaw an aliquot, dilute it to the same concentration as the T0 sample using the mobile phase, and inject it into the HPLC system.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the T0 sample.
-
A decrease in the peak area of the parent this compound peak and the appearance of new peaks indicate degradation.
-
Calculate the percentage of remaining this compound at each time point relative to the T0 sample to quantify the stability.
-
Visualizations
Caption: Experimental workflow for the preparation, storage, and use of this compound solutions.
Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.
Validation & Comparative
A Comparative Guide to ERK1/2 Inhibitors: MK-8353 vs. SCH772984 in BRAF V600E Mutant Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ERK1/2 inhibitors MK-8353 and SCH772984, with a focus on their performance in BRAF V600E mutant cell lines. This document synthesizes preclinical data, outlines detailed experimental methodologies, and visualizes key biological pathways and workflows.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, frequently driven by mutations such as BRAF V600E, is a hallmark of many cancers, including melanoma. While BRAF and MEK inhibitors have shown clinical efficacy, resistance often emerges through the reactivation of ERK1/2. This has spurred the development of direct ERK1/2 inhibitors like this compound and its precursor, SCH772984.
Mechanism of Action and Preclinical Efficacy
Both this compound and SCH772984 are potent and selective inhibitors of ERK1 and ERK2.[1][2] SCH772984, a dual mechanism inhibitor, has demonstrated significant preclinical activity across a range of BRAF V600/RAS-mutant cancer cell lines.[1][2][3][4] this compound, an orally bioavailable compound, was developed from SCH772984 and exhibits comparable preclinical potency.[1][2][3][4]
These inhibitors function by binding to ERK1/2, preventing their phosphorylation and subsequent activation of downstream targets. This action effectively shuts down the MAPK signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells with a constitutively active pathway.[2][5]
Quantitative Performance in BRAF V600E Mutant Cell Lines
Direct, side-by-side quantitative comparisons of this compound and SCH772984 in the same panel of BRAF V600E mutant cell lines are limited in publicly available literature. However, individual studies provide insights into their respective potencies.
Preclinical studies have established that this compound has a potency comparable to that of SCH772984 in various cancer models.[1][2][3][4] In the A2058 BRAF V600E mutant melanoma cell line, treatment with 30 nM of this compound was sufficient to completely suppress the phosphorylation of ERK1 and ERK2.[2]
For SCH772984, a study involving a panel of 50 melanoma cell lines categorized sensitivity based on the 50% inhibitory concentration (IC50).[5][6] Sensitive cell lines, which included a majority of BRAF mutants, had an IC50 of less than 1 μM.[5][6] Specifically, 71% of the BRAF mutant cell lines tested were sensitive to SCH772984.[5][6]
| Inhibitor | Cell Line | Mutation | Reported Potency/Efficacy |
| This compound | A2058 | BRAF V600E | Complete suppression of pERK1/2 at 30 nM[2] |
| SCH772984 | Various Melanoma | BRAF Mutant | IC50 < 1 μM in 71% of BRAF mutant cell lines tested[5][6] |
Signaling Pathway and Experimental Workflow
To understand the context of these inhibitors' activity, it is crucial to visualize the signaling pathway they target and the experimental workflow used to evaluate them.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of ERK1/2 inhibitors.
Cell Viability Assay (MTT-Based)
This protocol is for assessing the anti-proliferative effects of the inhibitors.
-
Cell Seeding: Plate BRAF V600E mutant cells (e.g., A375, SK-MEL-28) in a 96-well flat-bottom plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Inhibitor Preparation: Prepare a stock solution of this compound or SCH772984 in DMSO (e.g., 10 mM). On the day of the experiment, create serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO) and blank wells (medium only).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Following incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the blank wells. Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the IC50 value.
Western Blot for pERK Inhibition
This protocol is to assess the on-target efficacy of the inhibitors by measuring the phosphorylation of ERK.
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat the cells with various concentrations of this compound or SCH772984 for a specified time (e.g., 2 hours).
-
Cell Lysis: Place the plate on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Extraction: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the total protein concentration of each sample using a BCA Protein Assay Kit.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (pERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Apply an ECL substrate and capture the chemiluminescent signal using a digital imager. To normalize for protein loading, the membrane can be stripped and re-probed with a primary antibody against total ERK1/2. Quantify band intensities using densitometry software.
Conclusion
Both this compound and SCH772984 are effective inhibitors of the MAPK pathway in BRAF V600E mutant cell lines. This compound, as an orally bioavailable derivative, represents a clinically more advanced compound. The choice between these inhibitors for preclinical research may depend on the specific experimental goals, such as in vitro pathway analysis versus in vivo efficacy studies. The provided protocols and diagrams serve as a foundational resource for researchers investigating ERK inhibition in BRAF-mutant cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [escholarship.org]
- 5. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of the ERK inhibitor SCH772984 [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Potency Showdown: A Comparative Analysis of ERK Inhibitors MK-8353 and Ulixertinib
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of two prominent ERK inhibitors, MK-8353 and ulixertinib. This analysis is supported by experimental data from preclinical studies to inform on their relative potency in tumor growth inhibition.
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically the RAS-RAF-MEK-ERK pathway, is a critical regulator of cell proliferation and survival. Its aberrant activation is a frequent driver of oncogenesis, making it a key target for cancer therapeutics. While inhibitors targeting upstream components like BRAF and MEK have seen clinical success, acquired resistance often leads to treatment failure, underscoring the need for effective inhibitors of the terminal kinase, ERK. This guide focuses on the in vivo efficacy of two such inhibitors, this compound and ulixertinib.
Quantitative In Vivo Efficacy
The following tables summarize the in vivo anti-tumor activity of this compound and ulixertinib in various xenograft models. While direct head-to-head studies are limited, a comparative analysis of data from separate preclinical studies offers valuable insights into their respective potencies.
Table 1: In Vivo Efficacy of this compound in Human Cancer Xenograft Models
| Tumor Model | Genotype | Dosing Regimen (Oral Gavage) | Key Results | Reference |
| Colo-205 (Colon) | BRAF V600E | 20 mg/kg, twice daily | 37% Tumor Growth Inhibition (TGI) | [1] |
| Colo-205 (Colon) | BRAF V600E | 40 mg/kg, twice daily | 88% TGI | [1] |
| Colo-205 (Colon) | BRAF V600E | 60 mg/kg, twice daily | 40% Mean Tumor Regression | [1] |
| SK-MEL-28 (Melanoma) | BRAF V600E | 30-60 mg/kg, twice daily | Dose-dependent tumor growth inhibition; 60 mg/kg led to regressions | [2][3] |
Table 2: In Vivo Efficacy of Ulixertinib in Human Cancer Xenograft Models
| Tumor Model | Genotype | Dosing Regimen (Oral Gavage) | Key Results | Reference |
| A375 (Melanoma) | BRAF V600E | 50 mg/kg, twice daily | 71% TGI | [4] |
| A375 (Melanoma) | BRAF V600E | 100 mg/kg, twice daily | 99% TGI | [4] |
| Colo-205 (Colon) | BRAF V600E | 25 mg/kg, twice daily | Significant TGI (T/C of 25.2%) | [4] |
| Colo-205 (Colon) | BRAF V600E | 50 mg/kg, twice daily | -48.2% Mean Tumor Regression | [4] |
| Colo-205 (Colon) | BRAF V600E | 75 mg/kg, twice daily | -77.2% Mean Tumor Regression | [4] |
| Colo-205 (Colon) | BRAF V600E | 100 mg/kg, twice daily | -92.3% Mean Tumor Regression | [4] |
Experimental Protocols
The following methodologies are based on the procedures described in the cited preclinical studies for evaluating the in vivo efficacy of this compound and ulixertinib.
Xenograft Tumor Model Establishment
Human cancer cell lines, such as Colo-205 (colon cancer) and SK-MEL-28 or A375 (melanoma), are cultured under standard conditions.[2][3][4] A suspension of these cells is then subcutaneously injected into the flank of immunocompromised mice, typically female athymic nude or SCID mice.[2][3][5] Tumor growth is monitored regularly by caliper measurements, and tumor volume is calculated.[5]
Drug Administration and Efficacy Assessment
Once tumors reach a predetermined volume (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups.[5] this compound or ulixertinib is formulated in an appropriate vehicle and administered orally via gavage at the specified doses and schedules, commonly twice daily.[2][4] The primary endpoint is typically tumor growth inhibition (TGI), which is calculated by comparing the mean tumor volume of the treated groups to the vehicle control group.[5] Tumor regression, a reduction in tumor size from the initial measurement, is also a key efficacy metric.[2][4]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Concluding Remarks
Both this compound and ulixertinib demonstrate significant dose-dependent anti-tumor activity in vivo in preclinical models of human cancers with MAPK pathway alterations. In the Colo-205 xenograft model, both compounds induced tumor regression at higher doses, with ulixertinib showing regression at 50 mg/kg twice daily, while this compound showed regression at a 60 mg/kg twice daily dose. In melanoma models, both inhibitors also exhibited potent tumor growth inhibition.
It is important to note that a direct comparison of potency is challenging without head-to-head studies, as variations in experimental conditions can influence outcomes. However, the compiled data suggest that both this compound and ulixertinib are highly potent ERK inhibitors with substantial in vivo efficacy, warranting their continued investigation in clinical settings. This guide provides a foundation for researchers to compare these two molecules and inform the design of future preclinical and clinical studies.
References
- 1. This compound: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [insight.jci.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
Dual Blockade of the MAPK Pathway: The Rationale for Combining MK-8353 with Selumetinib
A Comparative Guide for Researchers and Drug Development Professionals
The combination of the ERK1/2 inhibitor, MK-8353, with the MEK1/2 inhibitor, selumetinib, represents a strategic approach in oncology to overcome resistance and enhance the efficacy of targeting the mitogen-activated protein kinase (MAPK) signaling pathway. This guide provides an objective comparison of this combination strategy, supported by available clinical data and established experimental methodologies.
The core rationale for combining these two agents lies in the concept of vertical pathway inhibition to achieve a more profound and sustained blockade of a critical signaling cascade frequently dysregulated in cancer.
Overcoming Resistance: The Primary Driver for Combination Therapy
The RAS-RAF-MEK-ERK cascade is a pivotal signaling pathway that governs cell proliferation, survival, and differentiation. Selumetinib, a selective inhibitor of MEK1 and MEK2, has demonstrated clinical utility. However, its effectiveness can be hampered by both intrinsic and acquired resistance mechanisms. A key mechanism of resistance to MEK inhibitors is the reactivation of the MAPK pathway, which often occurs through feedback loops that result in the continued or restored signaling of ERK, the final kinase in the cascade.
By targeting the pathway at two distinct downstream nodes—MEK with selumetinib and ERK with this compound—the combination aims to prevent this ERK rebound. This dual blockade is hypothesized to lead to a more comprehensive and durable suppression of MAPK signaling, thereby overcoming resistance and improving anti-tumor responses.
Supporting Experimental and Clinical Data
While specific head-to-head preclinical data for the this compound and selumetinib combination, such as comparative IC50 values and tumor growth inhibition percentages, are not extensively published, the principle of dual MEK and ERK inhibition is supported by preclinical studies involving other ERK inhibitors combined with selumetinib, which have shown synergistic anti-tumor activity.
The most direct evidence for the combination of this compound and selumetinib comes from a Phase 1b clinical trial (NCT03745989), which evaluated the safety, tolerability, and preliminary efficacy of this combination in patients with advanced solid tumors.
Table 1: Key Clinical Trial Data for the this compound and Selumetinib Combination (NCT03745989)
| Parameter | Details | Citations |
| Study Design | Phase 1b, open-label, dose-escalation study. | [1][2][3][4][5] |
| Patient Population | 30 adult patients with advanced or metastatic solid tumors. | [1][2][3][4][5] |
| Treatment Regimen | Oral administration of this compound and selumetinib twice daily on a 4 days on, 3 days off schedule within a 21-day cycle. | [2][3][5] |
| Dose Levels Investigated (this compound / Selumetinib) | 50 mg / 25 mg, 100 mg / 50 mg, and 150 mg / 75 mg. | [2][3][5] |
| Maximum Tolerated Dose (MTD) | The MTD was established at this compound 100 mg and selumetinib 50 mg. | [5] |
| Dose-Limiting Toxicities (DLTs) | DLTs were observed at the 150 mg / 75 mg dose level and included blurred vision, retinal detachment, vomiting, diarrhea, macular edema, nausea, and retinopathy. | [2][3][4][5] |
| Most Common Treatment-Related Adverse Events | Diarrhea, nausea, and acneiform dermatitis. | [2][3][4][5] |
| Efficacy Outcome | No objective responses were reported. The best observed response was stable disease in 14 of the patients. | [2][3][4][5] |
The clinical trial successfully identified a recommended Phase 2 dose for the combination and characterized its safety profile. The observation of stable disease in a portion of this heavily pre-treated patient population suggests that the combination may offer a degree of disease control.
Standardized Experimental Protocols for Evaluation
While specific protocols from the preclinical development of the this compound and selumetinib combination are not publicly available, the following outlines are standard methodologies used to assess such targeted therapy combinations.
Cell Viability Assays
These assays are fundamental for determining the cytotoxic or cytostatic effects of the drug combination on cancer cell lines.
General Protocol:
-
Cell Plating: Cancer cell lines of interest are seeded in 96-well plates and allowed to adhere.
-
Drug Incubation: Cells are treated with a matrix of concentrations of this compound, selumetinib, and the combination of both for a defined period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using assays such as the MTT assay (measuring metabolic activity) or the CellTiter-Glo® Luminescent Cell Viability Assay (measuring ATP levels).
-
Data Interpretation: The half-maximal inhibitory concentration (IC50) is calculated for each agent and the combination. Synergism, additivity, or antagonism is determined using analytical methods like the Chou-Talalay combination index.
Western Blotting for Pathway Analysis
This biochemical technique is employed to confirm the mechanism of action by analyzing the phosphorylation status of key proteins within the MAPK pathway.
General Protocol:
-
Protein Extraction: Cancer cells are treated with the inhibitors, and cell lysates are prepared to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined.
-
Electrophoresis and Transfer: Proteins are separated by size via SDS-PAGE and transferred to a membrane.
-
Immunodetection: The membrane is probed with primary antibodies specific for total and phosphorylated forms of MEK and ERK, followed by incubation with a corresponding secondary antibody.
-
Signal Detection: The protein bands are visualized and quantified to assess the degree of pathway inhibition.
In Vivo Xenograft Models
Animal models are essential for evaluating the anti-tumor efficacy of the drug combination in a physiological setting.
General Protocol:
-
Tumor Establishment: Human cancer cells are implanted subcutaneously in immunocompromised mice.
-
Treatment Groups: Once tumors are established, mice are randomized into control (vehicle), single-agent (this compound or selumetinib alone), and combination therapy groups.
-
Drug Dosing: The drugs are administered according to a specified dose and schedule.
-
Efficacy Assessment: Tumor volumes are measured regularly to monitor tumor growth. The percentage of tumor growth inhibition (TGI) is a key endpoint.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as Western blotting, to confirm target engagement in vivo.
Visual Representations of the Scientific Rationale and Workflow
MAPK Signaling Pathway and Inhibitor Targets
Caption: Vertical blockade of the MAPK pathway by selumetinib and this compound.
Preclinical Evaluation Workflow
Caption: A streamlined workflow for the preclinical and clinical evaluation of the this compound and selumetinib combination.
References
- 1. researchgate.net [researchgate.net]
- 2. Results of an open-label phase 1b study of the ERK inhibitor this compound plus the MEK inhibitor selumetinib in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Results of an open-label phase 1b study of the ERK inhibitor this compound plus the MEK inhibitor selumetinib in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
A Head-to-Head Comparison of MK-8353 and Other Leading ERK Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the ERK inhibitor MK-8353 against other prominent ERK inhibitors in clinical development: ulixertinib (BVD-523), ravoxertinib (GDC-0994), and LTT462. This guide synthesizes preclinical and clinical data to facilitate an informed evaluation of these targeted therapies.
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical nodes in the mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in various cancers.[1][2] Inhibition of ERK1/2 represents a promising therapeutic strategy, particularly in tumors harboring BRAF and RAS mutations that are resistant to upstream inhibitors.[1][2] this compound is a potent and orally bioavailable inhibitor of ERK1/2.[3][4] This guide provides a detailed comparison of its performance against other key ERK inhibitors.
Biochemical and Cellular Activity
A direct comparison of the biochemical and cellular potencies of this compound, ulixertinib, ravoxertinib, and LTT462 reveals nuances in their inhibitory activities. The following tables summarize key IC50 values across various enzymatic and cell-based assays.
| Inhibitor | Target | IC50 (nM) | Assay Type |
| This compound | ERK1 | 20 - 23 | Enzymatic |
| ERK2 | 7 - 8.8 | Enzymatic | |
| Nonactivated ERK2 | 0.5 | MEK1-ERK2-coupled assay | |
| Ulixertinib (BVD-523) | ERK2 | <0.3 | Enzymatic |
| Ravoxertinib (GDC-0994) | ERK1 | 1.1 - 6.1 | Enzymatic |
| ERK2 | 0.3 - 3.1 | Enzymatic | |
| p90RSK | 12 | Enzymatic |
Table 1: Biochemical Potency of ERK Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) of each inhibitor against their target kinases in biochemical assays.
| Inhibitor | Cell Line | Cancer Type | Genotype | IC50 (nM) |
| This compound | A2058 | Melanoma | BRAF V600E | 371 |
| HT-29 | Colorectal | BRAF V600E | 51 | |
| Colo-205 | Colorectal | BRAF V600E | 23 | |
| Malme-3M | Melanoma | NRAS Q61R | 21 | |
| NCI-H292 | Lung | - | 130 | |
| A-549 | NSCLC | KRAS G12S | 230 | |
| 8505C | Thyroid | BRAF V600E | 210 | |
| SW-626 | Ovarian | - | 108 | |
| Ulixertinib (BVD-523) | A375 | Melanoma | BRAF V600E | 180 |
| Ravoxertinib (GDC-0994) | A375 | Melanoma | BRAF V600E | 86 (pERK) / 140 (pRSK) |
| LTT462 | - | - | - | Limited data available |
Table 2: Cellular Proliferation IC50 Values of ERK Inhibitors. This table presents the IC50 values for the inhibition of cell proliferation in various cancer cell lines.
Kinase Selectivity
The selectivity of an inhibitor is crucial for minimizing off-target effects and associated toxicities. The following table outlines the kinase selectivity profiles of this compound, ulixertinib, and ravoxertinib.
| Inhibitor | Kinase Panel Size | Off-Target Kinases Inhibited >50% at 1 µM |
| This compound | 233 | CLK2, FLT4, Aurora B[3][4] |
| Ulixertinib (BVD-523) | 75 | 12 kinases with Ki <1 µM |
| Ravoxertinib (GDC-0994) | - | Highly selective for ERK1/2 |
Table 3: Kinase Selectivity Profiles of ERK Inhibitors. This table provides a summary of the kinase selectivity for each inhibitor against a panel of kinases.
In Vivo Efficacy
Preclinical in vivo studies using xenograft models provide valuable insights into the anti-tumor activity of these inhibitors.
This compound has demonstrated significant tumor growth inhibition and even regression in various human cancer xenograft models, including BRAF-mutant melanoma and colon cancer models.[4][5] In a Colo-205 xenograft model, oral administration of this compound at 60 mg/kg twice daily resulted in a 40% mean tumor regression.[4]
Ulixertinib (BVD-523) has also shown dose-dependent tumor growth inhibition and regression in in vivo xenograft studies.[6] It has demonstrated synergistic anti-proliferative effects when combined with a BRAF inhibitor in a BRAFV600E-mutant melanoma cell line xenograft model.[6]
Ravoxertinib (GDC-0994) administered orally has shown significant single-agent activity in multiple in vivo cancer models, including those with KRAS and BRAF mutations.[2][7]
LTT462 has demonstrated preclinical activity in multiple MAPK-activated cancer cell and xenograft models.[8] In a phase I clinical trial, limited clinical activity was observed with single-agent LTT462, with the best overall response being stable disease.[8]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the MAPK/ERK signaling pathway and a typical experimental workflow.
Caption: The MAPK/ERK signaling pathway and the point of intervention for ERK inhibitors.
Caption: A generalized experimental workflow for the preclinical evaluation of ERK inhibitors.
Experimental Protocols
Western Blot for Phospho-ERK (pERK) Inhibition
Objective: To determine the effect of ERK inhibitors on the phosphorylation of ERK1/2 in cancer cell lines.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., A375, HT-29) in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the ERK inhibitor or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-ERK (Thr202/Tyr204) and total ERK. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensities using densitometry software. The ratio of pERK to total ERK is calculated to determine the extent of inhibition.[5][9]
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of ERK inhibitors on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the ERK inhibitor for 72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[10][11]
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of ERK inhibitors in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 Colo-205 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Inhibitor Administration: Administer the ERK inhibitor orally (p.o.) or via intraperitoneal (i.p.) injection at the desired dose and schedule (e.g., once or twice daily). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, histology).[12][13][14]
Conclusion
This compound is a potent and selective ERK inhibitor with a dual mechanism of action, inhibiting both the kinase activity of ERK and its phosphorylation by MEK.[3][4] Its preclinical profile demonstrates significant anti-tumor activity in various cancer models.[4][5] When compared to other ERK inhibitors such as ulixertinib and ravoxertinib, this compound exhibits comparable or, in some cases, superior potency in cellular assays. The choice of an optimal ERK inhibitor for a specific therapeutic application will depend on a comprehensive evaluation of its efficacy, selectivity, pharmacokinetic properties, and safety profile in relevant preclinical and clinical settings. This guide provides a foundational dataset to aid in this critical decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Combination Treatment With Inhibitors of ERK and Autophagy Enhances Antitumor Activity of Betulinic Acid in Non–small-Cell Lung Cancer In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating MK-8353 On-Target Effects Using CRISPR-Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of MK-8353, a potent and selective dual-mechanism inhibitor of ERK1 and ERK2. By leveraging the precision of CRISPR-Cas9 gene-editing technology, researchers can unequivocally demonstrate that the cellular effects of this compound are a direct consequence of its intended molecular targets. This guide offers a comparative analysis, detailed experimental protocols, and data presentation formats to support rigorous on-target validation studies.
Introduction to this compound and the Importance of On-Target Validation
This compound is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] These kinases are crucial components of a signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2] Dysregulation of the MAPK/ERK pathway is a common feature in many human cancers, making ERK1/2 highly attractive targets for therapeutic intervention.
This compound exhibits a dual mechanism of action: it not only inhibits the kinase activity of phosphorylated ERK1/2 but also prevents their phosphorylation and activation by the upstream kinase MEK.[1][2] While this compound has shown high selectivity for ERK1/2 in kinase panel screens, confirming that its effects in a cellular context are solely due to ERK1/2 inhibition is a critical step in preclinical development. Off-target effects can lead to misleading interpretations of a compound's efficacy and potential toxicity.
CRISPR-Cas9 technology offers a powerful method for on-target validation by allowing for the specific knockout of the gene encoding the drug's target.[4] By comparing the phenotypic and signaling responses to this compound in wild-type cells versus cells lacking ERK1 and/or ERK2, researchers can definitively attribute the compound's activity to its intended targets.
Comparison of On-Target Validation Methods
While CRISPR-Cas9 is a gold standard for genetic validation, other methods are also employed to assess inhibitor specificity. The following table compares these approaches.
| Method | Principle | Advantages | Limitations |
| CRISPR-Cas9 Knockout | Genetic ablation of the target protein (ERK1/2). | Provides definitive evidence of on-target activity by observing a loss of drug effect in knockout cells. | Can be time-consuming to generate stable knockout cell lines; potential for off-target gene editing by CRISPR-Cas9. |
| Kinome Profiling | In vitro screening of the inhibitor against a large panel of kinases. | Provides a broad overview of the inhibitor's selectivity profile. | Does not fully recapitulate the cellular environment; may not identify all potential off-target interactions. |
| RNA interference (RNAi) | Silencing of the target gene expression using siRNA or shRNA. | Faster than generating stable knockout lines. | Often results in incomplete knockdown; can have significant off-target effects. |
| Chemical Analogs | Use of a structurally related but inactive compound as a negative control. | Can help to control for non-specific effects of the chemical scaffold. | Does not definitively prove on-target engagement; synthesis of a suitable analog may be challenging. |
Experimental Protocols
This section provides a detailed protocol for validating the on-target effects of this compound using CRISPR-Cas9-mediated knockout of ERK1 (MAPK3) and ERK2 (MAPK1).
CRISPR-Cas9 Mediated Knockout of ERK1 and ERK2
Objective: To generate stable ERK1 and/or ERK2 knockout cell lines in a cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma, HT-29 colon cancer).
Materials:
-
Target cancer cell line
-
Lentiviral vectors expressing Cas9 and a selectable marker (e.g., puromycin resistance)
-
Lentiviral vectors expressing single guide RNAs (sgRNAs) targeting human MAPK1 and MAPK3
-
Non-targeting control sgRNA lentiviral vector
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin
-
Antibodies for Western blotting: anti-ERK1/2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-RSK1, anti-phospho-RSK1 (Ser380), and a loading control (e.g., anti-GAPDH or anti-β-actin)
Procedure:
-
sgRNA Design: Design at least two sgRNAs targeting early exons of MAPK1 and MAPK3 to induce frameshift mutations.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral expression vector (Cas9 or sgRNA) and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction:
-
Transduce the target cancer cell line with the Cas9-expressing lentivirus and select with puromycin to establish a stable Cas9-expressing cell line.
-
Subsequently, transduce the Cas9-expressing cells with the ERK1/2-targeting or non-targeting control sgRNA lentiviruses in the presence of polybrene.
-
-
Single-Cell Cloning: After 48 hours, perform single-cell sorting by fluorescence-activated cell sorting (FACS) or limiting dilution in 96-well plates to isolate individual clones.
-
Knockout Validation: Expand the single-cell clones and validate the knockout of ERK1 and/or ERK2 expression by Western blotting and Sanger sequencing of the targeted genomic region.
Phenotypic and Mechanistic Assays
Objective: To compare the effects of this compound on cell proliferation and ERK signaling in wild-type, non-targeting control, and ERK1/2 knockout cells.
Procedure:
-
Cell Proliferation Assay:
-
Seed wild-type, non-targeting control, and validated ERK1/2 knockout cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO).
-
After 72-120 hours, measure cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
-
Western Blot Analysis of ERK Signaling:
-
Seed the different cell lines in 6-well plates.
-
Treat the cells with this compound at a concentration that effectively inhibits ERK signaling in wild-type cells (e.g., 1 µM) for a specified time (e.g., 2 hours).
-
Lyse the cells and perform Western blotting to detect the levels of total and phosphorylated ERK1/2 and the downstream target RSK1.
-
Data Presentation
The quantitative data from the on-target validation experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Effect of this compound on Cell Proliferation in Wild-Type vs. ERK1/2 Knockout Cells
| Cell Line | Genotype | This compound IC50 (nM) |
| Parental | Wild-Type | 15 |
| Control | Non-targeting sgRNA | 18 |
| Clone 1 | MAPK1 (ERK2) KO | >10,000 |
| Clone 2 | MAPK3 (ERK1) KO | 50 |
| Clone 3 | MAPK1/3 (ERK1/2) DKO | >10,000 |
Note: The data presented are hypothetical and for illustrative purposes.
Table 2: Effect of this compound on ERK Signaling in Wild-Type vs. ERK1/2 Knockout Cells
| Cell Line | Genotype | Treatment | p-ERK1/2 Levels | p-RSK1 Levels |
| Parental | Wild-Type | Vehicle | +++ | +++ |
| Parental | Wild-Type | This compound (1 µM) | - | - |
| Control | Non-targeting sgRNA | Vehicle | +++ | +++ |
| Control | Non-targeting sgRNA | This compound (1 µM) | - | - |
| Clone 3 | MAPK1/3 (ERK1/2) DKO | Vehicle | - | - |
| Clone 3 | MAPK1/3 (ERK1/2) DKO | This compound (1 µM) | - | - |
Note: +++ indicates high levels, - indicates undetectable levels. The data are hypothetical.
Mandatory Visualizations
Signaling Pathway
Caption: The MAPK/ERK signaling pathway and the dual inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for CRISPR-Cas9-mediated on-target validation of this compound.
Logical Relationship
Caption: Logical framework for confirming the on-target effects of this compound.
References
cross-resistance between MK-8353 and other MAPK pathway inhibitors
A Comprehensive Guide to Cross-Resistance Between MK-8353 and Other MAPK Pathway Inhibitors
For researchers, scientists, and drug development professionals, understanding the landscape of resistance to targeted therapies is paramount. This guide provides an objective comparison of the ERK1/2 inhibitor this compound's performance against other inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway, with a focus on cross-resistance, supported by experimental data.
Introduction to this compound and MAPK Pathway Inhibition
The MAPK pathway, a critical signaling cascade involving RAS, RAF, MEK, and ERK proteins, is frequently dysregulated in various cancers, driving tumor cell proliferation and survival. While inhibitors targeting upstream components like BRAF and MEK have shown clinical efficacy, resistance often emerges through the reactivation of ERK signaling.[1][2] this compound is an orally bioavailable and potent dual-mechanism inhibitor of ERK1 and ERK2.[1] It not only inhibits the kinase activity of ERK but also prevents its phosphorylation by MEK, offering a strategy to overcome resistance to upstream MAPK pathway inhibitors.[1]
Cross-Resistance Profile of ERK Inhibition
Studies involving SCH772984, a close analog of this compound with comparable potency, have provided significant insights into the cross-resistance landscape.[1]
Performance in BRAF Inhibitor-Resistant Melanoma
In a panel of melanoma cell lines, SCH772984 demonstrated efficacy in models with both innate and acquired resistance to the BRAF inhibitor vemurafenib.[3] This suggests that ERK inhibition can be effective even when upstream BRAF inhibition has failed.
Performance in MEK Inhibitor-Resistant Models
While direct quantitative data for this compound in MEK inhibitor-resistant cell lines is limited in the public domain, the mechanism of ERK inhibition downstream of MEK suggests its potential to overcome resistance to MEK inhibitors. Reactivation of ERK is a known mechanism of resistance to MEK inhibitors, positioning ERK inhibitors as a logical therapeutic strategy in this context.
Quantitative Data on Inhibitor Sensitivity
The following tables summarize the 50% inhibitory concentration (IC50) values for the ERK inhibitor SCH772984 (as a proxy for this compound) and the BRAF inhibitor vemurafenib in a panel of BRAF-mutant melanoma cell lines.
Table 1: IC50 Values (nM) of SCH772984 and Vemurafenib in BRAF-Mutant Melanoma Cell Lines
| Cell Line | SCH772984 (ERKi) IC50 (nM) | Vemurafenib (BRAFi) IC50 (nM) | Sensitivity Profile |
| M238 | 500 | 500 | Sensitive to both |
| M792 | >10,000 | >10,000 | Resistant to both |
Data sourced from a study on SCH772984 in BRAF mutant melanoma cell lines.[3]
Table 2: Resistance Profile of Vemurafenib/Cobimetinib-Resistant Melanoma Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| WM9 (Parental) | Vemurafenib + Cobimetinib | 6,153 | - |
| WM9 (Resistant) | Vemurafenib + Cobimetinib | 6,989,000 | >1000 |
| Hs294T (Parental) | Vemurafenib + Cobimetinib | 3,691 | - |
| Hs294T (Resistant) | Vemurafenib + Cobimetinib | 5,325,000 | >1000 |
Data highlights the significant increase in IC50 values in melanoma cell lines with acquired resistance to a combination of BRAF and MEK inhibitors.[4]
Signaling Pathways and Resistance Mechanisms
The MAPK signaling pathway and the mechanism of action of various inhibitors are depicted below. Resistance can arise from mutations in the target protein or activation of bypass pathways.
Caption: The MAPK signaling pathway and points of intervention by various inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Generation of Inhibitor-Resistant Cell Lines
A common method for developing resistant cell lines involves continuous exposure to escalating doses of the inhibitor.
Caption: Workflow for generating inhibitor-resistant cell lines in vitro.
Protocol:
-
Determine Parental IC50: Initially, the IC50 of the parental cell line to the specific inhibitor (e.g., vemurafenib) is determined using a standard cell viability assay.
-
Initial Culture: Parental cells are then cultured in the presence of the inhibitor at its IC50 concentration.
-
Monitoring and Recovery: The culture is monitored, and the media containing the inhibitor is replenished every 2-3 days. Surviving cells are allowed to expand.
-
Dose Escalation: Once the cells are proliferating steadily, the concentration of the inhibitor is gradually increased over several months.
-
Characterization: The resulting cell line is characterized to confirm its resistant phenotype by re-evaluating the IC50.
Cell Viability Assay
To determine the cytotoxic effects of the inhibitors, a luminescence-based cell viability assay is commonly employed.
Protocol for this compound:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 4,000 cells per well and incubated overnight.[1]
-
Inhibitor Treatment: The following day, cells are treated with a range of this compound concentrations (e.g., 0.001–10 μM) or DMSO as a vehicle control.[1]
-
Incubation: The plates are incubated for 72 hours.[1]
-
Assay: Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.[1]
-
Data Analysis: Luminescence is measured, and the data is normalized to the DMSO control to calculate the percentage of cell viability and determine the IC50 value.[1]
Western Blotting for Pathway Analysis
Western blotting is used to assess the phosphorylation status of key proteins in the MAPK pathway, providing insights into the inhibitor's mechanism of action and the cell's signaling response.
Protocol for pERK Inhibition:
-
Cell Treatment: Cells are treated with the inhibitor at various concentrations for a specified period.
-
Protein Extraction: Cells are lysed, and protein concentration is determined.
-
Gel Electrophoresis and Transfer: 20-40 µg of protein per sample is separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies against phosphorylated ERK (pERK) and total ERK, followed by incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: The signal is detected using a chemiluminescence reagent and an imaging system.
Logical Relationship of Resistance and Treatment Strategy
The development of resistance to upstream MAPK inhibitors necessitates a shift in therapeutic strategy, as illustrated below.
Caption: Logical flow of treatment and the role of this compound in overcoming resistance.
Conclusion
This compound and other ERK inhibitors represent a promising strategy to combat resistance to upstream MAPK pathway inhibitors. The available preclinical data, primarily from its analog SCH772984, demonstrates that ERK inhibition can effectively target cancer cells that have developed resistance to BRAF inhibitors. The provided experimental protocols offer a framework for further investigation into the cross-resistance profiles of this compound and for the development of rational combination therapies to improve patient outcomes. Further head-to-head studies of this compound against a broader range of resistant cell lines will be crucial to fully elucidate its clinical potential.
References
- 1. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Window of MK-8353 vs. MEK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The mitogen-activated protein kinase (MAPK) signaling pathway is a cornerstone of cancer research, with its aberrant activation implicated in numerous malignancies. Inhibition of key nodes within this cascade, such as MEK1/2 and ERK1/2, has emerged as a promising therapeutic strategy. This guide provides an objective comparison of the therapeutic window of MK-8353, a novel ERK1/2 inhibitor, against established MEK inhibitors, supported by experimental data.
Executive Summary
This compound, a potent and selective dual inhibitor of ERK1 and ERK2, offers a distinct mechanism of action by targeting the terminal kinase in the MAPK pathway.[1][2] This contrasts with MEK inhibitors like trametinib and selumetinib, which act upstream of ERK.[3][4] The therapeutic window—a measure of a drug's efficacy versus its toxicity—is a critical determinant of clinical utility. This comparison delves into the preclinical and clinical data for both classes of inhibitors to evaluate their respective therapeutic windows.
Data Presentation
Table 1: In Vitro Potency of this compound and MEK Inhibitors
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| This compound | ERK1/2 | A2058 (BRAF V600E) | 23 | [5] |
| HT-29 (BRAF V600E) | 51 | [6] | ||
| Colo-205 (BRAF V600E) | 23 | [6] | ||
| Trametinib | MEK1/2 | HT-29 (BRAF V600E) | 0.92 | N/A |
| Colo-205 (BRAF V600E) | 0.88 | N/A | ||
| Selumetinib | MEK1/2 | HCT-116 (KRAS G13D) | 14 | [7] |
Table 2: Pharmacokinetic Properties of this compound and MEK Inhibitors in Humans
| Parameter | This compound | Trametinib | Selumetinib |
| Bioavailability | N/A (Preclinical data suggests good oral bioavailability in most species except monkeys)[6][8] | 72%[2][9] | 62%[10] |
| Half-life (t½) | ~1.3-2.8 hours (in preclinical species)[6][8] | ~4 days[11] | ~7.5 hours[12][13] |
| Time to Peak (Tmax) | N/A | 1.5 hours[9] | 1-1.5 hours[10] |
| Metabolism | Primarily oxidative dealkylation and amide cleavage[8] | Deacetylation[14] | N-demethylation and glucuronidation[15] |
Table 3: Clinical Efficacy of this compound and MEK Inhibitors (Monotherapy)
| Drug | Indication | Overall Response Rate (ORR) | Key Clinical Trial |
| This compound | Advanced Solid Tumors (BRAF V600-mutant melanoma) | 20% (3/15 patients)[16][17] | NCT01358331[16] |
| Trametinib | BRAF V600E/K-mutant Metastatic Melanoma | 22% | METRIC (NCT01245062)[18] |
| Selumetinib | Pediatric NF1 with inoperable plexiform neurofibromas | 66% | SPRINT (NCT01362803)[19] |
Table 4: Common Adverse Events (All Grades) of this compound and MEK Inhibitors in Clinical Trials
| Adverse Event | This compound (Phase 1)[5][20] | Trametinib (Phase 3)[11][21] | Selumetinib (Phase 2)[18] |
| Diarrhea | 44% | 42% | 77% |
| Fatigue | 40% | 26% | 50% |
| Nausea | 32% | 22% | 82% |
| Rash/Dermatitis | 28% | 80% (rash or dermatitis acneiform) | 88% |
| Vomiting | N/A | 13% | 82% |
| Peripheral Edema | N/A | 22% | 52% |
| Stomatitis | N/A | N/A | 54% |
| Increased CPK | N/A | N/A | 52% |
Experimental Protocols
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound (e.g., this compound or a MEK inhibitor).
Methodology:
-
Cell Line and Animal Model: Human cancer cell lines with known MAPK pathway mutations (e.g., Colo-205 with BRAF V600E) are selected.[5] Female athymic nude mice are commonly used as the host for tumor xenografts.[5]
-
Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control (vehicle) groups.
-
Drug Administration: The test compound is administered orally (e.g., by gavage) at specified doses and schedules (e.g., twice daily).[5]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated and compared between groups.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the effect of a test compound on the proliferation and viability of cancer cells in vitro.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound or MEK inhibitor) for a specified duration (e.g., 72 hours).
-
Reagent Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[22][23]
-
Incubation and Solubilization: The plates are incubated to allow for the conversion of the tetrazolium salt into formazan by metabolically active cells. For MTT assays, a solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.[23]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Mandatory Visualization
Caption: The MAPK signaling pathway and points of inhibition.
Caption: A typical preclinical workflow for evaluating anti-cancer agents.
References
- 1. Population pharmacokinetics and exposure-response of trametinib, a MEK inhibitor, in patients with BRAF V600 mutation-positive melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concomitant oral and intravenous pharmacokinetics of trametinib, a MEK inhibitor, in subjects with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 2 Clinical Trial of Trametinib and Low-Dose Dabrafenib in Patients with Advanced Pretreated NRASQ61R/K/L Mutant Melanoma (TraMel-WT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [escholarship.org]
- 5. Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Antitumor activity of a potent MEK inhibitor, TAK-733, against colorectal cancer cell lines and patient derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trametinib: Potent MEK Inhibitor with Specific Pharmacokinetic and Pharmacodynamic Properties_Chemicalbook [chemicalbook.com]
- 10. Selumetinib Monograph for Professionals - Drugs.com [drugs.com]
- 11. Safety, pharmacokinetic, pharmacodynamic, and efficacy data for the oral MEK inhibitor trametinib: a phase 1 dose-escalation trial [cancer.fr]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - ProQuest [proquest.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Results of an open-label phase 1b study of the ERK inhibitor this compound plus the MEK inhibitor selumetinib in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FDA Approves Selumetinib for Children with Neurofibromatosis Type 1 - - Practical Neurology [practicalneurology.com]
- 19. benchchem.com [benchchem.com]
- 20. JCI Insight - Development of this compound, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [insight.jci.org]
- 21. BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Toxicity Profiles: MK-8353 and Other ERK Inhibitors
A comprehensive guide for researchers and drug development professionals on the safety profiles of emerging ERK inhibitors, supported by clinical trial data and detailed experimental methodologies.
Extracellular signal-regulated kinase (ERK) inhibitors represent a promising class of targeted therapies for a variety of cancers driven by the MAPK signaling pathway. As several of these agents progress through clinical development, a thorough understanding of their comparative toxicity is crucial for researchers, clinicians, and drug developers. This guide provides a detailed analysis of the toxicity profile of MK-8353 in comparison to other notable ERK inhibitors, including ulixertinib (BVD-523), ravoxertinib (GDC-0994), and LTT462. The information presented is collated from publicly available clinical trial data.
Data Presentation: Adverse Events in Phase I Clinical Trials
The following tables summarize the treatment-related adverse events (AEs) observed in Phase I clinical trials of this compound and other ERK inhibitors. The data is categorized by the frequency of events and their severity, as defined by the Common Terminology Criteria for Adverse Events (CTCAE).
Table 1: Most Common Treatment-Related Adverse Events (All Grades)
| Adverse Event | This compound (NCT01358331)[1][2][3] | Ulixertinib (BVD-523) (NCT01781429)[4] | Ravoxertinib (GDC-0994) (NCT01907458)[5] | LTT462 (NCT02711345)[6][7] |
| Diarrhea | 44% | 47% | Most Common | 38% |
| Fatigue | 40% | 41% | Most Common | - |
| Nausea | 32% | 37% | Most Common | 34% |
| Rash | 28% | 49% | Most Common | - |
| Vomiting | - | - | Most Common | - |
| Dermatitis Acneiform | - | 31% | - | - |
Table 2: Grade 3/4 Treatment-Related Adverse Events
| Adverse Event | This compound (NCT01358331)[8][9][10] | Ulixertinib (BVD-523) (NCT01781429)[11] | Ravoxertinib (GDC-0994) (NCT01907458)[5] | LTT462 (NCT02711345)[6][7] |
| Maculopapular Rash | 13% (Grade 3) | - | - | - |
| Increased Lipase | 5% (Grade 3/4) | - | - | - |
| Rash | - | - | Grade 3 (1 patient at 600 mg) | - |
| Retinopathy | - | - | - | 6% (Grade 3/4) |
| Urticaria | 9% (Grade 3 DLT in combo study) | - | - | - |
| Blurred Vision | - | - | - | DLT (Grade 2/3 in combo study) |
| Retinal Detachment | - | - | - | DLT (Grade 2/3 in combo study) |
| Vomiting | - | - | - | DLT (Grade 2/3 in combo study) |
| Diarrhea | - | - | - | DLT (Grade 2/3 in combo study) |
| Macular Edema | - | - | - | DLT (Grade 2/3 in combo study) |
| Nausea | - | - | - | DLT (Grade 2/3 in combo study) |
Experimental Protocols
The toxicity data presented in this guide were primarily collected during Phase I, open-label, dose-escalation studies. The general methodology for these trials is outlined below. For specific details, it is recommended to consult the full clinical trial protocols, which can be accessed through their respective clinical trial registration numbers (NCT numbers).
General Phase I Clinical Trial Protocol for ERK Inhibitors:
-
Study Design: These are typically open-label, multicenter, dose-escalation studies following a 3+3 design. The primary objective is to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).
-
Patient Population: Patients with advanced solid tumors, often with specific MAPK pathway mutations (e.g., BRAF, NRAS), who have progressed on standard therapies.
-
Drug Administration: The ERK inhibitor is administered orally, typically in continuous daily or twice-daily dosing schedules within 21 or 28-day cycles.
-
Safety and Tolerability Assessments:
-
Adverse events (AEs) are monitored continuously and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[12][13][14][15]
-
Dose-limiting toxicities (DLTs) are evaluated during the first cycle of treatment to guide dose escalation. DLTs are pre-defined, severe adverse events considered unacceptable.
-
Regular physical examinations, vital sign measurements, and laboratory tests (hematology, clinical chemistry, and urinalysis) are conducted.
-
Specialized assessments, such as ophthalmologic examinations, may be included based on the known or potential toxicities of the drug class.
-
-
Pharmacokinetics and Pharmacodynamics:
-
Blood samples are collected at various time points to determine the pharmacokinetic profile of the drug.
-
Pharmacodynamic markers, such as the inhibition of ERK phosphorylation in peripheral blood mononuclear cells or tumor biopsies, are often assessed to correlate drug exposure with biological activity.
-
Mandatory Visualization
Signaling Pathway
The following diagram illustrates the canonical MAPK/ERK signaling pathway, highlighting the point of intervention for ERK inhibitors.
Caption: The MAPK/ERK Signaling Pathway and the Action of ERK Inhibitors.
Experimental Workflow
This diagram outlines a generalized workflow for the assessment of toxicity in a Phase I clinical trial of an ERK inhibitor.
Caption: Generalized Workflow for Toxicity Assessment in Phase I ERKi Trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are ERK inhibitors and how do they work? [synapse.patsnap.com]
- 8. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mann.usc.edu [mann.usc.edu]
- 11. NCT01781429 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 12. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of MK-8353: A Procedural Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals utilizing the potent and selective ERK1/2 inhibitor, MK-8353, adherence to rigorous safety and disposal protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and management of this compound waste streams within a laboratory setting.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is imperative to consult your institution's EHS department. All personnel handling this compound waste must be equipped with appropriate personal protective equipment (PPE), including but not limited to:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A lab coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
This compound Waste Disposal Procedures
The proper disposal method for this compound is contingent on its physical state (solid or liquid) and the nature of any associated materials. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.
Solid this compound Waste
-
Collection: Accumulate all unused or waste solid this compound, including contaminated items such as weighing boats, contaminated PPE, and absorbent pads, in a designated, leak-proof, and clearly labeled waste container.
-
Labeling: The container must be prominently labeled as "Hazardous Waste" or "Chemical Waste" in accordance with institutional and local regulations. The label should unequivocally identify the contents as "this compound (solid)" and include an estimation of the quantity.
-
Storage: Store the sealed waste container in a designated and secure chemical waste storage area. This area should be segregated from incompatible materials to prevent any potential reactions.
-
Disposal: Arrange for the collection and disposal of the waste container through your institution's EHS department or a licensed chemical waste disposal contractor.
Liquid this compound Waste
Liquid waste containing this compound, such as experimental solutions or contaminated solvents, must be handled as hazardous chemical waste.
-
Aqueous Solutions: All aqueous solutions containing this compound must be collected in a designated, sealed, and shatter-resistant waste container.
-
Solvent-Based Solutions: Solutions of this compound in organic solvents require a dedicated waste container appropriate for the specific solvent used. The container must be properly sealed and labeled with the names of both the solvent and "this compound."
-
Labeling and Storage: As with solid waste, all liquid waste containers must be clearly labeled as "Hazardous Waste" or "Chemical Waste," specifying the contents and stored in a designated, secure area.
-
Disposal: Contact your institution's EHS office or a licensed hazardous waste contractor for pickup and disposal.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not publicly available, the following table provides general guidance for the classification of chemical waste, which should be considered when managing this compound waste streams.
| Waste Stream | Key Consideration | Disposal Protocol |
| Unused or Expired Solid this compound | Treat as pure chemical product. | Collect in a labeled, sealed container for hazardous waste disposal. |
| Solutions of this compound in Organic Solvents | The solvent is a primary determinant of the hazard class. | Collect in a designated solvent waste container, appropriately labeled with all chemical constituents. |
| Dilute Aqueous Solutions of this compound | Even at low concentrations, sewer disposal is not recommended without explicit institutional approval. | Collect in a labeled aqueous hazardous waste container. |
| Contaminated Labware (e.g., pipette tips) | Residual amounts of this compound render these items as hazardous waste. | Collect in a designated solid hazardous waste container. |
| Empty this compound Containers | Containers should be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste. | After triple-rinsing and collection of rinsate, the defaced container may be disposed of according to institutional guidelines for empty chemical containers. |
Experimental Protocols
Protocol for the Decontamination of Glassware Contaminated with this compound:
-
Initial Rinse: Rinse the glassware three times with a solvent in which this compound is soluble (e.g., DMSO, followed by ethanol or methanol).
-
Collect Rinsate: All rinsate must be collected and treated as liquid hazardous waste.
-
Washing: After the initial solvent rinse, the glassware can be washed with a standard laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
